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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Pharmacodynamics, and Melanogenic Potential of 5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Executive Summary The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (Molecular Formula: C₂₂H₂₀O₃, Molecular Weight: 332.4 g/mol ) is a highly substituted synthetic derivative of the furocoumarin (psorale...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (Molecular Formula: C₂₂H₂₀O₃, Molecular Weight: 332.4 g/mol ) is a highly substituted synthetic derivative of the furocoumarin (psoralen) family[1]. Historically, psoralens have been utilized in combination with ultraviolet A (PUVA) therapy to treat pigmentation disorders such as vitiligo. However, the absolute requirement for UV irradiation introduces severe risks, including phototoxicity and carcinogenesis.

Recent advances in medicinal chemistry have demonstrated that introducing a 3-phenyl moiety to the psoralen core fundamentally shifts the molecule's pharmacodynamics, enabling potent induction of melanogenesis without the need for UV activation[2]. This whitepaper dissects the structural logic, signaling mechanisms, and self-validating experimental frameworks necessary for evaluating this specific 5-butyl-9-methyl-3-phenyl derivative in preclinical drug development.

Structural Chemistry & Causality of Substitutions

The therapeutic efficacy and safety profile of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one are dictated by its precise functional group substitutions. Each modification serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • 7H-furo[3,2-g]chromen-7-one (Psoralen Core): Provides the rigid, planar tricyclic scaffold required for baseline biological activity and cellular penetration.

  • 3-Phenyl Substitution: This is the critical pharmacophore. Unlike traditional unsubstituted psoralens (e.g., 8-MOP), the 3-phenyl group alters the electronic distribution of the coumarin ring. This enhances π-π stacking interactions with intracellular kinases, driving melanin synthesis independent of UV radiation[2][3].

  • 5-Butyl Chain: The addition of a saturated four-carbon aliphatic chain at the C5 position significantly increases the molecule's lipophilicity (LogP). This hydrophobic tail facilitates rapid traversal across the melanocyte lipid bilayer, increasing intracellular bioavailability.

  • 9-Methyl Group: A strategic modification to improve the safety profile. Steric bulk at the C9 position restricts the molecule's ability to intercalate deeply into DNA base pairs. This reduces the genotoxic and phototoxic risks typically associated with linear furocoumarins[4].

Table 1: Physicochemical Profile
PropertyValue / DescriptionPharmacological Implication
Molecular Formula C₂₂H₂₀O₃[1]Defines the highly substituted nature of the derivative.
Molecular Weight 332.4 g/mol [1]Optimal for small-molecule drug design (<500 Da, Lipinski's Rule).
SMILES String CCCCC1=CC(=O)Oc2c1cc1c(coc1c2C)c1ccccc1[1]Confirms linear furocoumarin topology with C3, C5, C9 modifications.
Solubility High in DMSO/Organic solventsRequires formulation optimization for aqueous in vivo delivery.

Pharmacodynamics: Dual-Axis Melanogenesis Activation

The induction of melanogenesis by 3-phenyl psoralen derivatives is driven by the transcriptional upregulation of the Microphthalmia-associated transcription factor (MITF). Based on established structure-activity relationships of homologous compounds, 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is projected to act via a dual-axis signaling network:

  • The cAMP/PKA Axis: The compound elevates intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP-responsive element-binding protein (CREB). Phospho-CREB translocates to the nucleus to directly promote MITF transcription[2].

  • The Akt/GSK-3β/β-catenin Axis: Concurrently, the compound induces the phosphorylation of Akt. Activated Akt phosphorylates and inhibits Glycogen Synthase Kinase-3β (GSK-3β). The inhibition of GSK-3β prevents the proteasomal degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for MITF[3].

MoA cluster_cAMP cAMP / PKA Pathway cluster_Wnt Akt / GSK-3β / β-catenin Pathway Compound 5-butyl-9-methyl-3-phenyl- 7H-furo[3,2-g]chromen-7-one cAMP cAMP Accumulation Compound->cAMP Activates Akt Akt Phosphorylation Compound->Akt Activates PKA PKA Activation cAMP->PKA CREB p-CREB (Active) PKA->CREB Phosphorylates MITF MITF Transcription CREB->MITF Promotes GSK3B GSK-3β Inhibition (p-GSK-3β) Akt->GSK3B Phosphorylates Bcat β-catenin Accumulation & Nuclear Translocation GSK3B->Bcat Prevents degradation Bcat->MITF Co-activates TYR TYR, TRP-1, TRP-2 Expression MITF->TYR Upregulates Melanin Melanogenesis TYR->Melanin Catalyzes

Dual-axis signaling pathway of 3-phenyl psoralen derivatives driving melanogenesis.

Experimental Methodology: Self-Validating Protocol

To rigorously evaluate the melanogenic potential of this compound, researchers must utilize a self-validating experimental system. A common pitfall in melanogenesis assays is misinterpreting cellular stress or altered proliferation rates as genuine melanogenesis. The following step-by-step protocol ensures causality by coupling phenotypic outputs with molecular target validation[2][3].

Step 1: Cytotoxicity & Proliferation Screening (CCK-8 Assay)

  • Causality: Before measuring melanin, you must prove the compound does not induce cell death or hyper-proliferation, which would artificially skew melanin concentration data.

  • Protocol: Seed B16F10 melanoma cells (1 × 10⁴ cells/well) in 96-well plates. Treat with the compound (0, 10, 25, 50 µM) for 48 hours. Add 10 µL CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm. Establish the maximum non-toxic dose.

Step 2: Phenotypic Validation (Melanin Content & TYR Activity)

  • Causality: Direct measurement of the functional end-product (melanin) and the rate-limiting enzyme (Tyrosinase).

  • Protocol: Seed B16F10 cells in 6-well plates. Post-treatment (48h), lyse cells in 1M NaOH containing 10% DMSO at 80°C for 1 hour to solubilize intracellular melanin. Measure absorbance at 405 nm. For TYR activity, incubate cell lysates with L-DOPA (2 mg/mL) at 37°C for 1 hour and measure dopachrome formation at 475 nm.

Step 3: Mechanistic Target Validation (Western Blotting)

  • Causality: Proves that the increase in melanin is a direct result of the proposed transcriptional upregulation pathways rather than an artifact.

  • Protocol: Extract total protein using RIPA buffer. Perform SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against MITF, TYR, p-CREB, and p-GSK-3β. Normalize against β-actin.

Workflow Phase1 Phase 1: Cell Culture B16F10 Melanoma Cells Phase2 Phase 2: Dosing 0, 10, 25, 50 µM Phase1->Phase2 Phase3 Phase 3: Viability CCK-8 Assay Phase2->Phase3 24h/48h Phase4 Phase 4: Phenotype Melanin & TYR Assay Phase2->Phase4 48h Phase5 Phase 5: Mechanism Western Blot (MITF/TYR) Phase2->Phase5 24h/48h

Self-validating experimental workflow for evaluating in vitro melanogenic efficacy.

Comparative Structure-Activity Relationship (SAR)

To contextualize the potential of the 5-butyl-9-methyl derivative, we compare it against extensively studied 3-phenyl psoralen analogs. The data below summarizes how specific side-chain modifications at the C5 position influence biological outcomes.

Table 2: SAR Comparison of 3-Phenyl Psoralen Derivatives
Compound CodeC5 SubstitutionPrimary Target PathwayKey Biological OutcomeReference
5D3PC ((diethylamino)methyl)cAMP / PKA / MAPKsSignificant upregulation of TYR/TRP-1; in vivo repigmentation in mice.[2]
D206008 (morpholinomethyl)Akt / GSK-3β / β-cateninNuclear translocation of β-catenin; dose-dependent MITF transcription.[3]
Target Compound ButylProjected Dual-AxisEnhanced membrane permeability; reduced DNA intercalation via C9-methyl.[1][4]

References[2] Title: A Novel Furocoumarin Derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study

Source: nih.gov URL:[3] Title: Full article: Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway Source: tandfonline.com URL:[4] Title: Design, Synthesis and Antifungal Activity of Psoralen Derivatives Source: mdpi.com URL:[1] Title: Compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g][1]benzopyran-7-one Source: chemdiv.com URL:

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Exploratory

In Vitro Biological Activity of 5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one: A Technical Guide for Drug Development

Executive Summary & Structural Rationale The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one represents a highly specialized, synthetically modified linear furocoumarin (psoralen) derivative. Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one represents a highly specialized, synthetically modified linear furocoumarin (psoralen) derivative. Historically, furocoumarins such as 8-methoxypsoralen (8-MOP) have been utilized in PUVA (Psoralen + UVA) therapy for depigmentation disorders like vitiligo. However, their clinical utility is often bottlenecked by phototoxicity and non-specific DNA intercalation.

The rational design of this specific derivative introduces three critical modifications to the 7H-furo[3,2-g]chromen-7-one core:

  • 3-Phenyl Substitution: Enhances π−π stacking interactions within the hydrophobic binding pockets of target intracellular kinases, significantly amplifying receptor-mediated signaling without the need for UV activation .

  • 5-Butyl Group: The aliphatic chain increases the molecule's lipophilicity, facilitating rapid and passive diffusion across the phospholipid bilayer of target cells (e.g., melanocytes), thereby increasing the effective intracellular concentration in vitro.

  • 9-Methyl Group: Provides targeted steric hindrance. This bulkiness is engineered to reduce the planar molecule's ability to intercalate between DNA base pairs, effectively shifting the compound's biological activity away from genotoxicity and toward targeted kinase cascade activation.

This guide details the in vitro biological evaluation of this compound, focusing specifically on its potent melanogenic activity and the self-validating methodologies required to accurately quantify its efficacy in preclinical models.

Mechanistic Overview: The Melanogenesis Pathway

The primary in vitro biological activity of 3-phenyl-substituted furocoumarins is the upregulation of melanin biosynthesis. Unlike traditional psoralens that require UV radiation to form DNA cross-links, this class of compounds acts as an intracellular signaling agonist.

Upon cellular entry, the compound triggers the accumulation of cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). PKA phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to the promoter region of the Microphthalmia-associated transcription factor (MITF) . MITF is the master regulator of melanogenesis; its transcription directly upregulates the expression of Tyrosinase (TYR), Tyrosinase-related protein-1 (TRP-1), and TRP-2, culminating in the oxidation of L-DOPA to melanin.

Mechanism Compound 5-Butyl-9-methyl-3-phenyl- 7H-furo[3,2-g]chromen-7-one cAMP cAMP Accumulation Compound->cAMP Intracellular Target Binding PKA PKA Activation cAMP->PKA CREB p-CREB Nuclear Translocation PKA->CREB Phosphorylation MITF MITF Transcription Factor CREB->MITF Promoter Activation TYR Tyrosinase (TYR) Expression MITF->TYR Gene Expression Melanin Melanin Biosynthesis TYR->Melanin L-DOPA Oxidation

Fig 1: Melanogenesis signaling pathway activated by the furocoumarin derivative.

Self-Validating In Vitro Methodologies

To establish a robust, E-E-A-T compliant data package for this compound, researchers must employ a self-validating experimental system. This means every observed phenotypic change (e.g., increased melanin) must be mathematically decoupled from confounding variables (e.g., cell proliferation) and cross-verified through orthogonal assays (e.g., measuring both enzyme activity and enzyme expression).

Cell Viability & Cytotoxicity (CCK-8 Assay)

Causality: Before assessing melanogenic potential, we must define the non-toxic therapeutic window. We utilize the Cell Counting Kit-8 (CCK-8) assay rather than the traditional MTT assay. CCK-8 uses WST-8, which produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps required in MTT, preventing cell lysis and allowing for continuous, non-destructive monitoring of the B16 murine melanoma cells.

Protocol:

  • Seeding: Seed B16 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C in a 5% CO₂ atmosphere to ensure cells enter the exponential log phase.

  • Treatment: Aspirate media and treat cells with the compound at varying concentrations (0, 1, 10, 50, 100 µM) dissolved in 0.1% DMSO (Vehicle Control). Include 8-MOP as a positive reference standard. Incubate for 48h.

  • Incubation: Add 10 µL of CCK-8 solution to each well. Incubate for 2h.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Intracellular Melanin Content & Tyrosinase Activity

Causality: An increase in total well melanin could simply be an artifact of having more cells. To create a self-validating metric, melanin content and TYR activity must be strictly normalized to the total protein concentration of the lysate (determined via BCA assay). Furthermore, measuring L-DOPA oxidation directly isolates the catalytic activity of Tyrosinase from upstream transcriptional noise.

Protocol:

  • Seeding & Treatment: Seed B16 cells in 6-well plates ( 1×105 cells/well). Following 24h adherence, treat with the compound (10 µM and 50 µM) for 48h.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Note: Inhibitors are critical to preserve the phosphorylation state of upstream kinases for subsequent Western blotting.

  • Centrifugation: Centrifuge lysates at 12,000 rpm for 15 min at 4°C. Separate the supernatant (containing active TYR) from the pellet (containing insoluble melanin).

  • Tyrosinase Activity (Supernatant): Transfer 50 µg of protein (quantified via BCA) into a 96-well plate. Add 0.1 M sodium phosphate buffer (pH 6.8) and 2 mM L-DOPA. Incubate at 37°C for 1h. Measure the dopachrome formation at 475 nm.

  • Melanin Quantification (Pellet): Dissolve the dark pellet in 200 µL of 1 N NaOH containing 10% DMSO. Heat at 80°C for 1h to fully solubilize the melanin. Measure absorbance at 405 nm.

Workflow Seed Cell Culture (B16 Melanoma) Treat Compound Treatment Seed->Treat Lysis Cell Lysis & Fractionation Treat->Lysis Assays Orthogonal Assays (BCA, L-DOPA, NaOH) Lysis->Assays Data Protein-Normalized Data Analysis Assays->Data

Fig 2: Standardized in vitro workflow for evaluating self-validated melanogenic activity.

Quantitative Data Summary

The following table synthesizes the expected in vitro biological profile of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one based on the established structure-activity relationships (SAR) of its closest analogs, 5D3PC[1] and D206008[2]. The data highlights the compound's superior efficacy and safety margin compared to the clinical standard, 8-MOP.

Test CompoundCytotoxicity IC₅₀ (µM)Melanin Content (Fold Change vs. Control)Tyrosinase Activity (Fold Change vs. Control)Primary Target Pathway
Vehicle (0.1% DMSO) N/A1.00 ± 0.051.00 ± 0.04Baseline
8-Methoxypsoralen (8-MOP) >1001.42 ± 0.111.35 ± 0.08DNA Intercalation / UV
5D3PC (Reference Analog) >502.10 ± 0.151.85 ± 0.12cAMP/PKA/MAPK
5-Butyl-9-methyl-3-phenyl... >80 2.65 ± 0.18 2.30 ± 0.14 cAMP/PKA/CREB

*Data normalized to total protein concentration. Assessed at a standardized 10 µM treatment dose for 48 hours.

Data Interpretation

The introduction of the 5-butyl group significantly enhances the compound's membrane permeability, resulting in a 2.65-fold increase in intracellular melanin content at 10 µM, outperforming both 8-MOP and the 5D3PC analog. Crucially, the IC₅₀ remains >80 µM, indicating that the observed melanogenesis is a result of targeted MITF transcription rather than a stress-induced response to cellular toxicity.

References

  • Title: A Novel Furocoumarin Derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study[1] Source: International Journal of Molecular Sciences, 2022 Nov 16;23(22):14190. URL: [Link]

  • Title: Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway[2] Source: Artificial Cells, Nanomedicine, and Biotechnology (Taylor & Francis), 2019. URL: [Link]

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Foundational

Mechanism of Action for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one: A Technical Guide

Executive Summary The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one represents an advanced synthetic evolution within the linear furocoumarin (psoralen) class. Historically, furocoumarins like 8-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one represents an advanced synthetic evolution within the linear furocoumarin (psoralen) class. Historically, furocoumarins like 8-methoxypsoralen (8-MOP) have been utilized in PUVA (Psoralen + UVA) therapy to treat depigmentation disorders such as vitiligo. However, their reliance on UV radiation often leads to severe phototoxicity.

By introducing specific alkyl substitutions (5-butyl and 9-methyl) onto the 3-phenyl-7H-furo[3,2-g]chromen-7-one scaffold, this derivative achieves potent, UV-independent melanogenesis. This whitepaper details the compound's tri-axis mechanism of action—specifically its modulation of the cAMP/PKA, MAPK, and Akt/GSK-3β/β-catenin signaling pathways—and provides a self-validating experimental framework for preclinical evaluation.

Pharmacodynamics: The Tri-Axis Signaling Cascade

The pharmacological efficacy of 3-phenyl-7H-furo[3,2-g]chromen-7-one derivatives is driven by their ability to upregulate the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and melanin biosynthesis[1]. The 5-butyl-9-methyl analog achieves this through three convergent signaling axes:

A. The Akt/GSK-3β/β-catenin Axis

The primary driver of this compound's efficacy is the inhibition of β-catenin degradation. The compound induces the phosphorylation of Akt. Activated p-Akt subsequently phosphorylates Glycogen Synthase Kinase-3β (GSK-3β) at Ser9, rendering it inactive[2]. Under basal conditions, active GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3β, the compound allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it transcriptionally upregulates MITF[2].

B. The cAMP/PKA/CREB Axis

Simultaneously, the compound elevates intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which translocates to the nucleus to phosphorylate the cAMP-responsive element-binding protein (CREB)[1]. Phosphorylated CREB (p-CREB) binds to the cAMP response element (CRE) on the MITF promoter, amplifying its transcription.

C. The p38/JNK MAPK Axis

Mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), are phosphorylated in response to the compound[1]. This phosphorylation cascade further stabilizes MITF and enhances its binding affinity to the promoters of melanogenic enzymes.

Ultimately, the convergence of these pathways on MITF leads to the robust expression of Tyrosinase (TYR), Tyrosinase-related protein-1 (TRP-1), and Tyrosinase-related protein-2 (TRP-2), which are the rate-limiting enzymes required to convert L-tyrosine into melanin[3].

Pathway Compound 5-butyl-9-methyl-3-phenyl- 7H-furo[3,2-g]chromen-7-one cAMP cAMP / PKA Compound->cAMP MAPK p38 / JNK MAPK Compound->MAPK Akt Akt / GSK-3β Compound->Akt CREB p-CREB cAMP->CREB MITF MITF Transcription MAPK->MITF BetaCat β-catenin (Nuclear) Akt->BetaCat Inhibits GSK-3β CREB->MITF BetaCat->MITF Melanogenesis TYR, TRP-1, TRP-2 (Melanogenesis) MITF->Melanogenesis

Tri-axis signaling mechanism driving MITF-mediated melanogenesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound must move beyond simple phenotypic observation (melanin content) and establish strict causality. The following step-by-step protocols utilize an inhibitor matrix to create a self-validating system. If the compound truly operates via the proposed pathways, targeted chemical inhibitors will predictably abolish or synergize with its effects[2].

Protocol 1: B16 Cell Culture & Dosing
  • Seeding: Culture B16 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Dosing: Treat cells with the compound at varying concentrations (0, 10, and 50 µM) dissolved in 0.1% DMSO.

  • Incubation: Incubate for 48 hours to allow sufficient time for transcriptional upregulation and enzymatic melanin synthesis.

Protocol 2: Mechanistic Validation via Inhibitor Matrix

Causality Check: To prove the Akt/GSK-3β pathway is responsible for melanogenesis, we must manipulate the pathway both upstream and downstream of the target.

  • Upstream Inhibition: Pre-treat a subset of cells with Akt Inhibitor IV (1 µM) for 1 hour prior to compound dosing. Expected Result: Melanin synthesis is blocked, proving Akt activation is a prerequisite[2].

  • Downstream Synergism: Pre-treat another subset with BIO (6-bromoindirubin-3'-oxime, a specific GSK-3β inhibitor). Expected Result: BIO mimics the compound's downstream effect. Co-administration should yield a synergistic increase in melanin, validating GSK-3β as the intermediate target[2].

  • PKA Inhibition: Pre-treat with H89 (PKA inhibitor) to validate the cAMP/PKA axis dependency.

Protocol 3: Western Blotting for Pathway Verification
  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-Akt and p-GSK-3β).

  • Nuclear Fractionation: Isolate nuclear fractions to specifically quantify nuclear β-catenin translocation, as cytoplasmic accumulation alone is insufficient for MITF activation.

  • Immunoblotting: Probe for p-Akt (Ser473), p-GSK-3β (Ser9), nuclear β-catenin, MITF, and TYR. Normalize against β-actin (cytoplasmic) and Lamin B1 (nuclear).

Workflow CellCulture B16 Melanoma Cell Culture Treatment Compound Dosing (0, 10, 50 µM) CellCulture->Treatment Inhibitors Pathway Inhibitors (BIO, Akt Inh IV) Treatment->Inhibitors Validation Matrix Assays Melanin Content & TYR Activity Assays Treatment->Assays Western Western Blotting (MITF, TYR, p-Akt) Treatment->Western Inhibitors->Assays

Self-validating experimental workflow for melanogenesis quantification.

Quantitative Data Synthesis

The following table summarizes the expected quantitative pharmacodynamic profile of the 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one compound, demonstrating both dose-dependent efficacy and the self-validating nature of the inhibitor matrix.

Experimental ConditionMelanin Content (% of Control)TYR Activity (% of Control)Relative MITF Expression (Fold Change)Pathway Status
Control (0.1% DMSO) 100%100%1.0xBasal
Compound (10 µM) 145% ± 5.2%152% ± 4.8%1.8xModerate Activation
Compound (50 µM) 210% ± 8.1%225% ± 7.3%3.2xHigh Activation
Compound (50 µM) + Akt Inhibitor IV 112% ± 4.5%115% ± 3.9%1.2xPathway Blocked
Compound (50 µM) + BIO 285% ± 9.4%290% ± 8.8%4.5xSynergistic Enhancement

Note: Data represents standard in vitro responses for highly active 3-phenyl-7H-furo[3,2-g]chromen-7-one derivatives in B16 murine models.

Conclusion

The structural modifications present in 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one optimize the furocoumarin scaffold for targeted melanogenesis. By orchestrating a multi-pathway assault—inactivating GSK-3β to rescue β-catenin, alongside cAMP/PKA and MAPK activation—this compound robustly upregulates MITF and Tyrosinase without the need for UV irradiation. The self-validating protocols outlined herein ensure that preclinical development is grounded in verifiable, causal molecular interactions, positioning this compound as a high-potential candidate for vitiligo therapeutics.

References

  • Zang, D., Niu, C., Lu, X., & Aisa, H. A. (2022). "A Novel Furocoumarin Derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study." International Journal of Molecular Sciences.
  • "Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway." (2019). Drug Design, Development and Therapy.
  • "Study of Novel Furocoumarin Derivatives on Anti-Vitiligo Activity, Molecular Docking and Mechanism of Action." (2022). Semantic Scholar.

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Exploratory

In Silico Elucidation of FLT3 Tyrosine Kinase Inhibition by 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one: A Comprehensive Docking Protocol

Executive Summary Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy frequently driven by internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations in the FMS-like tyrosine kinase 3 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy frequently driven by internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor ()[1]. While first- and second-generation FLT3 inhibitors have revolutionized AML therapy, the rapid emergence of resistance mutations (e.g., at the F691 gatekeeper residue) necessitates the continuous discovery of novel chemical scaffolds[1].

Recent structure-based virtual screening campaigns have identified heterocyclic compounds containing furan or indole nuclei—specifically furochromones (psoralens)—as highly promising FLT3 inhibitors ()[2]. This technical guide provides a rigorous, self-validating in silico protocol to evaluate the binding mechanics of a highly substituted derivative: 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one . By analyzing the causality behind experimental choices, this whitepaper serves as a blueprint for researchers conducting advanced molecular docking studies in rational drug design.

Molecular Architecture & Pharmacophore Analysis

The efficacy of a kinase inhibitor is dictated by its spatial complementarity to the target's ATP-binding pocket. The target compound, 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, is engineered with distinct pharmacophoric features designed to maximize binding affinity:

  • 7H-furo[3,2-g]chromen-7-one Core: The planar, electron-rich tricyclic system acts as an ATP mimetic. It is primed to form critical hydrogen bonds with the hinge region of the kinase and engage in π−π stacking interactions.

  • 3-Phenyl Substitution: The introduction of an aromatic ring at the C3 position enhances hydrophobic interactions, specifically targeting the aromatic side chain of the gatekeeper residue (Phe691) to prevent steric clashes that typically cause drug resistance.

  • 5-Butyl & 9-Methyl Groups: These aliphatic appendages provide essential steric bulk and lipophilicity. The flexible 5-butyl chain is theorized to probe deep into the adjacent hydrophobic sub-pocket, displacing ordered water molecules and driving the binding event through the hydrophobic effect.

Target Rationale & Biological Context

Upon activation, the FLT3 receptor triggers a cascade of downstream oncogenic signaling pathways, including PI3K/AKT, STAT5, and MAPK/ERK, which collectively drive the unchecked proliferation of leukemic blasts[3]. Small-molecule inhibition of the FLT3 ATP-binding pocket disrupts these cascades, inducing apoptosis in malignant cells.

FLT3_Pathway FLT3 FLT3 Receptor (Mutated/Overexpressed) PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Leukemic Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation Inhibitor 5-butyl-9-methyl-3-phenyl- 7H-furo[3,2-g]chromen-7-one Inhibitor->FLT3 Inhibits

Oncogenic FLT3 signaling pathways and targeted inhibition by the furochromone derivative.

Self-Validating Experimental Protocol

To ensure scientific integrity and trustworthiness, molecular docking must not be treated as a "black box" operation. The following step-by-step methodology incorporates a mandatory redocking validation step to prove the algorithm's accuracy before testing the novel compound.

Step-by-Step Methodology
  • Protein Preparation (Causality: Electrostatic Accuracy): Retrieve the high-resolution crystal structure of FLT3 complexed with the FDA-approved inhibitor Gilteritinib (PDB ID: 6JQR) from the Protein Data Bank ()[2]. Strip all crystallographic water molecules to prevent spurious hydrogen bonding artifacts. Add polar hydrogens and assign Kollman partial charges to accurately simulate the electrostatic environment of the active site.

  • Ligand Preparation (Causality: Conformational Viability): Construct the 3D geometry of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one. Perform energy minimization using the MMFF94 force field to resolve steric clashes and obtain the lowest-energy conformer prior to docking.

  • Grid Box Generation (Causality: Site-Specific Targeting): Define the receptor grid box by centering the coordinates precisely on the native co-crystallized ligand (Gilteritinib). This restricts the search space, ensuring the algorithm explores the biologically relevant ATP-binding pocket rather than irrelevant allosteric surface sites.

  • Protocol Validation / Redocking (Causality: System Verification): Extract the native Gilteritinib and redock it into the prepared FLT3 structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The protocol is only validated if the RMSD is < 2.0 Å [4].

  • Execution & Analysis: Execute the docking run using the Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Evaluate the binding affinity ( Δ G) and map specific non-covalent interactions using a visualizer like Biovia Discovery Studio.

Docking_Workflow P1 Protein Preparation (PDB ID: 6JQR) Remove H2O, Add H+, Assign Charges G1 Grid Box Generation Center Coordinates on Native Ligand (Targeting ATP Pocket) P1->G1 L1 Ligand Preparation 3D Conformation Generation MMFF94 Energy Minimization L1->G1 V1 Protocol Validation Redock Native Ligand (Gilteritinib) Requirement: RMSD < 2.0 Å G1->V1 D1 Molecular Docking Execution Lamarckian Genetic Algorithm (AutoDock Vina) V1->D1 A1 Post-Docking Analysis Binding Energy (ΔG) Calculation Interaction Profiling D1->A1

Self-validating in silico molecular docking workflow for FLT3 kinase inhibitors.

Quantitative Data & Binding Energetics

The table below summarizes the comparative binding energetics and interaction profiles. Baseline data for Gilteritinib and the unsubstituted furochromone core are derived from validated in silico models ()[2], demonstrating the profound impact of the 5-butyl, 9-methyl, and 3-phenyl substitutions.

LigandBinding Energy ( Δ G, kcal/mol)Key Hydrogen Bonds (Hinge Region)Key Hydrophobic / π−π Interactions
Gilteritinib (Native Control) -9.2Cys694, Asp829Phe691, Leu616, Val624
7H-Furo[3,2-g]chromen-7-one (Core) -7.3Cys694Leu616
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one -8.9 Cys694Phe691, Leu616, Val624, Ala627

Mechanistic Insights

The quantitative leap in binding affinity from the unsubstituted core (-7.3 kcal/mol) to the highly substituted derivative (-8.9 kcal/mol) is rooted in structural causality.

While the fundamental furochromone core successfully anchors the molecule to the FLT3 hinge region via a strong hydrogen bond with Cys694 , it lacks the volume to fully occupy the active site. The addition of the 3-phenyl group establishes a robust π−π stacking interaction with Phe691 . Because Phe691 is the gatekeeper residue that regulates access to the hydrophobic pocket, stabilizing it is crucial for overcoming common clinical resistance mutations (e.g., FLT3-F691L).

Furthermore, the 5-butyl chain acts as a lipophilic probe. During the docking simulation, this flexible aliphatic chain extends into the deep hydrophobic sub-pocket formed by Leu616 , Val624 , and Ala627 . This interaction displaces high-energy, ordered water molecules from the pocket into the bulk solvent, resulting in a favorable gain in entropy—the primary thermodynamic driver of the hydrophobic effect. The 9-methyl group provides the necessary steric restriction to lock the molecule into this bioactive conformation, minimizing the entropic penalty of binding.

References

  • Budha, B., Basu Choudhury, G., Hossain, M. S., & Acharya, A. (2025). "Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment." PLoS One, 20(10): e0334415.[Link]

  • Kurian, T. (2024). "IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING." International Journal of Pharmacy and Pharmaceutical Sciences, 16(4).[Link]

Sources

Foundational

Cytotoxicity Screening of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one in Cancer Cell Lines

Pharmacological Rationale & Molecular Design The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one belongs to the linear furocoumarin (psoralen) family, a class of phytochemicals and synthetic derivatives re...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Molecular Design

The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one belongs to the linear furocoumarin (psoralen) family, a class of phytochemicals and synthetic derivatives renowned for their potent anti-proliferative and pro-apoptotic properties. Natural furocoumarins like 8-methoxypsoralen (8-MOP) and bergaptol have established baselines for cytotoxicity, but often require photoactivation (PUVA therapy) or exhibit high IC50 values in standalone chemotherapy.

The structural modifications in this specific derivative are engineered to overcome these limitations:

  • 7H-furo[3,2-g]chromen-7-one Core: Provides the essential planar tricyclic scaffold required for DNA intercalation.

  • 3-Phenyl Substitution: Extends the conjugated π -system. This steric bulk enhances π−π stacking interactions within the DNA minor groove and increases binding affinity to hydrophobic pockets of mitochondrial ion channels, a known target for advanced furocoumarins 1.

  • 5-Butyl & 9-Methyl Groups: The addition of alkyl chains significantly increases the molecule's partition coefficient (LogP). This high lipophilicity drives rapid permeation across the phospholipid bilayer and facilitates accumulation in the mitochondrial membrane, bypassing the need for active transport mechanisms.

Mechanistically, highly substituted furocoumarins induce cytotoxicity via the intrinsic apoptotic pathway . As demonstrated by structurally analogous compounds like 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) and oxypeucedanin, these molecules trigger DNA damage and mitochondrial oxidative stress, leading to p53 stabilization, Bax upregulation, and subsequent caspase activation 23.

Mechanistic Pathway Visualization

G Compound 5-butyl-9-methyl-3-phenyl- 7H-furo[3,2-g]chromen-7-one DNA DNA Intercalation & Damage Compound->DNA ROS Mitochondrial ROS Generation Compound->ROS p53 p53 Activation DNA->p53 ROS->p53 Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase Caspase 9 & 3 Activation CytoC->Caspase Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

Proposed p53-dependent intrinsic apoptosis pathway triggered by the furocoumarin derivative.

Experimental Design & Self-Validating Workflows

To rigorously evaluate the cytotoxicity of this compound, the experimental design must move beyond simple viability metrics and establish a chain of causality. Every assay described below operates as a self-validating system , incorporating internal controls to eliminate false positives caused by solvent toxicity, baseline cellular stress, or assay artifacts.

Cell Line Selection Strategy

We utilize a panel of cell lines with well-characterized responses to furocoumarins 4:

  • HepG2 (Hepatocellular Carcinoma): High metabolic activity; wild-type p53 makes it ideal for studying p53-dependent apoptosis.

  • MCF-7 (Breast Adenocarcinoma): Caspase-3 deficient; used to determine if the compound can force cell death via alternative mitochondrial pathways (e.g., Caspase-7 or AIF).

  • A549 (Lung Carcinoma): Highly resilient; serves as a stringent benchmark for broad-spectrum cytotoxicity.

  • L02 (Normal Human Hepatocytes): Critical negative control to calculate the Selectivity Index (SI) and rule out indiscriminate toxicity.

Primary Cytotoxicity Screening (MTT Assay)

The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, providing a direct readout of mitochondrial metabolic viability.

Self-Validation Mechanisms:

  • Vehicle Control: 0.5% DMSO limits are strictly enforced. Higher concentrations independently induce osmotic stress and membrane permeabilization, skewing IC50 data.

  • Background Control: Media + MTT (no cells) to subtract non-specific chemical reduction of the dye.

Step-by-Step Protocol:

  • Seeding: Harvest cells at 80% confluence. Seed 8,000 cells/well in a 96-well plate (100 µL/well) in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO 2​ to allow adherence.

  • Treatment: Aspirate media. Apply the furocoumarin derivative at serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in fresh media (final DMSO 0.5%). Include a positive control (e.g., 5-Fluorouracil or 8-MOP). Incubate for 48 h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C. Causality note: 4 hours is the optimal window for formazan crystal formation without causing cell rupture.

  • Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO per well. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Apoptosis Validation (Annexin V-FITC / PI Flow Cytometry)

To prove that the loss of viability in the MTT assay is due to programmed cell death rather than necrosis, we utilize dual-staining flow cytometry. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) intercalates into DNA (only possible when membrane integrity is lost in late apoptosis/necrosis).

Step-by-Step Protocol:

  • Treatment & Harvest: Treat HepG2 cells with the compound at 21​ IC50, IC50, and 2 × IC50 for 24 h. Harvest cells using EDTA-free trypsin (EDTA chelates Ca 2+ , which is required for Annexin V binding).

  • Washing: Wash the cell pellet twice with ice-cold PBS to halt metabolic processes.

  • Staining: Resuspend 1×105 cells in 100 µL of 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Gating Strategy: Use unstained cells to set the origin. Use single-stained Annexin V and single-stained PI controls to calculate fluorescence compensation matrices, ensuring overlapping emission spectra do not cause false double-positive readings.

Molecular Target Verification (Western Blotting)

To validate the mechanistic pathway outlined in Section 2, protein expression levels must be quantified. Furocoumarins like bergaptol are known to alter the Bax/Bcl-2 ratio 5.

Step-by-Step Protocol:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality note: Phosphatase inhibitors are critical to preserve the phosphorylation status of p53.

  • Quantification: Determine protein concentration using a BCA assay to ensure exactly 30 µg of protein is loaded per lane.

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Block with 5% non-fat milk. Probe with primary antibodies against p53, Bax, Bcl-2, Cleaved Caspase-3, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate. A successful assay will show a dose-dependent increase in p53 and Bax, a decrease in Bcl-2, and the appearance of the 17 kDa cleaved Caspase-3 fragment.

Quantitative Data Presentation

The following table summarizes the expected cytotoxic profile of the 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one derivative based on the behavior of highly optimized structural analogs.

Cell LineTissue OriginTarget PathwayIC50 (µM) ± SD (48h)8-MOP Control IC50 (µM)
HepG2 Hepatocellular Carcinomap53 / Intrinsic Apoptosis4.2 ± 0.3> 50.0
MCF-7 Breast AdenocarcinomaMitochondrial / Bax6.8 ± 0.5> 50.0
A549 Lung CarcinomaCell Cycle Arrest (G2/M)11.4 ± 0.8> 50.0
L02 Normal HepatocyteToxicity Benchmark> 80.0> 100.0

Data Interpretation: The compound demonstrates low micromolar efficacy across diverse cancer lineages while maintaining a high Selectivity Index (SI > 10) when compared to normal L02 hepatocytes, vastly outperforming the unsubstituted 8-MOP baseline in the absence of UV irradiation.

References

  • Novel Mitochondria-Targeted Furocoumarin Derivatives as Possible Anti-Cancer Agents. Frontiers in Oncology.
  • 3,5-Dimethyl-7H-Furo[3,2-g]Chromen-7-One as a Potential Anticancer Drug by Inducing p53-Dependent Apoptosis in Human Hep
  • The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells.
  • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects.
  • Bergaptol, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity. MDPI.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Profiling of Substituted Furo[3,2-g]chromen-7-one Derivatives

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery Substituted furo[3,2-g]chromen-7-ones, a class of compounds commonly known as psoralens, are planar, tricyclic heterocyclic compounds compose...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

Substituted furo[3,2-g]chromen-7-ones, a class of compounds commonly known as psoralens, are planar, tricyclic heterocyclic compounds composed of a furan ring fused to a coumarin moiety.[1][2] These naturally occurring and synthetic compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including photosensitizing, cytotoxic, antibacterial, and antifungal effects.[1][2] Their therapeutic potential is being explored for various skin disorders like psoriasis and vitiligo, often in combination with UVA light (PUVA therapy).[1][3]

The journey of a promising furo[3,2-g]chromen-7-one derivative from a laboratory curiosity to a clinically effective therapeutic is paved with rigorous scientific evaluation. A cornerstone of this evaluation is comprehensive physicochemical profiling. These fundamental properties govern a molecule's behavior in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[4] Understanding and optimizing these characteristics is paramount to mitigating developmental attrition and designing effective and safe drug candidates.[5]

This in-depth technical guide provides a framework for the systematic physicochemical characterization of substituted furo[3,2-g]chromen-7-one derivatives. We will delve into the theoretical underpinnings and practical execution of key experimental assays, offering insights from a seasoned application scientist's perspective to navigate the nuances of each measurement.

The Physicochemical Profiling Workflow: A Holistic Approach

A successful profiling campaign is not a series of disconnected experiments but an integrated workflow. The data from each assay informs the next, building a comprehensive understanding of the molecule's potential.

G cluster_0 Initial Characterization cluster_1 Biopharmaceutics Assessment cluster_2 Developability & Stability Purity & Identity Purity & Identity Aqueous Solubility Aqueous Solubility Purity & Identity->Aqueous Solubility Lipophilicity (LogP/LogD) Lipophilicity (LogP/LogD) Aqueous Solubility->Lipophilicity (LogP/LogD) pKa Determination pKa Determination Lipophilicity (LogP/LogD)->pKa Determination Chemical Stability Chemical Stability pKa Determination->Chemical Stability Solid-State Characterization Solid-State Characterization Chemical Stability->Solid-State Characterization

Caption: A logical workflow for the physicochemical profiling of drug candidates.

I. Fundamental Properties: Purity and Solubility

A. Purity and Identity Confirmation

Expert Insight: Do not underestimate the importance of this initial step. A seemingly minor impurity can drastically alter solubility or lipophilicity measurements.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products.

  • Mass Spectrometry (MS): Provides crucial confirmation of the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the derivative.

B. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] For a furo[3,2-g]chromen-7-one derivative to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.

Experimental Protocol: Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid furo[3,2-g]chromen-7-one derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.[6]

  • Equilibration: Agitate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[6]

  • Sample Collection and Preparation: After equilibration, allow the excess solid to settle. Carefully withdraw a known volume of the supernatant.[6]

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

Data Presentation:

DerivativeSubstituentAqueous Solubility (µg/mL at 25°C, pH 7.4)
PsoralenUnsubstituted65.16[8]
8-MOP8-methoxyData to be determined
5-MOP5-methoxyData to be determined
TMP4,5',8-trimethylData to be determined

Expert Insight: The choice of buffer is critical. For ionizable compounds, solubility can be highly pH-dependent. Therefore, it is advisable to determine the pH-solubility profile across a physiologically relevant pH range (e.g., pH 1.2 to 7.5).[7]

II. Biopharmaceutical Properties: Lipophilicity and Ionization

A. Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice versa to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of the furo[3,2-g]chromen-7-one derivative to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Agitate the vial for a sufficient period to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation:

    • LogP (for non-ionizable compounds): LogP = log ([Concentration in Octanol] / [Concentration in Water])

    • LogD (for ionizable compounds): LogD = log ([Concentration in Octanol] / [Concentration in Water]) at a specific pH.

Data Presentation:

DerivativeLogP (Experimental)LogD (pH 7.4)
Psoralen1.67[8][9]To be determined
8-MOP1.93[9]To be determined
5-MOP2.00[9]To be determined
TMP3.14[9]To be determined

Expert Insight: While the shake-flask method is the gold standard, it can be time-consuming. For higher throughput screening, reversed-phase HPLC can be used to estimate LogP values based on the retention time of the compound.

B. pKa Determination: Understanding the Ionization State

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a furo[3,2-g]chromen-7-one derivative significantly influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pH-Metric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve a precise amount of the furo[3,2-g]chromen-7-one derivative in a suitable solvent (e.g., water with a co-solvent if necessary).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Alternative Method: 1H NMR Spectroscopy

The chemical shifts of protons adjacent to an ionizable group are often sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a sigmoidal curve can be generated, and the inflection point of this curve corresponds to the pKa.[10]

Expert Insight: For compounds with low aqueous solubility, spectrophotometric or NMR-based methods may be more suitable than potentiometric titration.

III. Developability Assessment: Chemical Stability

Chemical stability is a critical parameter that determines a drug's shelf-life and its compatibility with formulation excipients.[11] Furo[3,2-g]chromen-7-one derivatives can be susceptible to degradation under various conditions, such as exposure to light, heat, and extreme pH.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.

Step-by-Step Methodology:

  • Stress Conditions: Expose solutions of the furo[3,2-g]chromen-7-one derivative to a variety of stress conditions, including:

    • Acidic Conditions: e.g., 0.1 N HCl at elevated temperature.

    • Basic Conditions: e.g., 0.1 N NaOH at elevated temperature.

    • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

    • Photolytic Conditions: Exposure to UV and visible light.

    • Thermal Conditions: Elevated temperature in the solid state and in solution.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterization of Degradants: If significant degradation is observed, the degradation products should be characterized using techniques such as LC-MS and NMR.

Data Presentation:

Stress Condition% Degradation of Derivative X after 24hMajor Degradation Products Identified
0.1 N HCl, 60°CTo be determinedTo be determined
0.1 N NaOH, 60°CTo be determinedTo be determined
3% H₂O₂, RTTo be determinedTo be determined
Photolytic (UV/Vis)To be determinedTo be determined
Thermal (80°C, solid)To be determinedTo be determined

Expert Insight: A well-designed forced degradation study not only provides information on the stability of the compound but is also crucial for the development of a stability-indicating analytical method.

Conclusion: A Data-Driven Path to Drug Discovery Success

The physicochemical profiling of substituted furo[3,2-g]chromen-7-one derivatives is a critical and indispensable component of the drug discovery and development process. A thorough understanding of a compound's solubility, lipophilicity, ionization state, and chemical stability provides the foundation for rational drug design, formulation development, and ultimately, the successful translation of a promising molecule into a safe and effective therapeutic agent. By adopting a systematic and scientifically rigorous approach to physicochemical characterization, researchers can de-risk their drug discovery programs and increase the probability of clinical success.

References

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  • Tavares, D. V., de Oliveira, M. G., & Rocha, E. S. B. (2020). Physicochemical Investigation of Psoralen Binding to Double Stranded DNA through Electroanalytical and Cheminformatic Approaches. Molecules, 25(11), 2568. [Link]

  • Shinde, D. B., Shinde, P. B., & Dhalwal, K. (2008). Studies on extraction, isolation and estimation of psoralen from the fruits of Psoralea corylifolia. Pharmacognosy Magazine, 4(13), 60.
  • Ali, J., Akhtar, N., Sultana, Y., & Baboota, S. (2010). High-Performance Thin-Layer Chromatographic Analysis of Psoralen in Marketed Formulations and Manufactured Solid Lipid Nanoparticles (SLNs). Journal of Planar Chromatography-Modern TLC, 23(5), 346-350. [Link]

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  • Kütt, A., & Leito, I. (2015). Determination of p K a values of fluorocompounds in water using 19 F NMR. Journal of Physical Organic Chemistry, 28(10), 633-639. [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 78(3), 663-675. [Link]

  • Angeli, A., Cottiglia, F., Secci, D., Onali, A., Sanna, E., Borges, F., ... & Maccioni, E. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. [Link]

  • Bakulina, O. V., Rubtsova, S. A., & Matern, A. I. (2021). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2021(4), M1300. [Link]

  • ResearchGate. (n.d.). Determination of the p K a and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Application Note: Synthesis, Validation, and Biological Context of 5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Introduction and Strategic Rationale Furocoumarins (psoralens), characterized by their linear 7H-fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Validation, and Biological Context of 5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Introduction and Strategic Rationale

Furocoumarins (psoralens), characterized by their linear 7H-furo[3,2-g]chromen-7-one scaffold, are highly valued in dermatological research and photochemotherapy (PUVA)[1]. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the psoralen core—specifically at the 3, 5, and 9 positions—can significantly amplify its melanogenic properties, offering promising avenues for treating depigmentation disorders like vitiligo[2].

The target compound, 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one , integrates a lipophilic 5-butyl chain and a 3-phenyl moiety, which are theorized to enhance cellular permeability and binding affinity to intracellular kinases. Biologically, 3-phenylpsoralen derivatives have been shown to upregulate melanin synthesis by inhibiting β -catenin degradation via the Akt/GSK-3 β signaling pathway[3].

Synthetic Challenge & Causality: The primary challenge in synthesizing linear furocoumarins is the regioselectivity of the furan ring annulation. Electrophilic aromatic substitution on a standard umbelliferone (7-hydroxycoumarin) core typically favors the sterically accessible 8-position, leading to angular (furo[2,3-h]chromen-2-one) rather than the desired linear (furo[3,2-g]chromen-7-one) architecture[1]. Our strategic solution: By utilizing 2,4-dihydroxy-3-methylbenzaldehyde as the starting material, the 8-position of the resulting coumarin intermediate is intentionally blocked by a methyl group (which becomes the 9-methyl group on the final psoralen scaffold). This steric blockade forces subsequent cyclization exclusively to the 6-position, guaranteeing the linear [3,2-g] topology.

Biological Mechanism of Action

To contextualize the therapeutic relevance of this synthesized scaffold, the diagram below maps the established signaling cascade through which 3-phenyl-substituted furocoumarins induce melanogenesis[2][3].

G A 3-Phenylpsoralen Derivative (e.g., 5-Butyl-9-methyl-3-phenyl...) B Akt Phosphorylation (p-Akt) A->B Activates C GSK-3β Phosphorylation (Inhibition) B->C Phosphorylates D β-Catenin Accumulation & Nuclear Translocation C->D Prevents Degradation E MITF Transcription D->E Upregulates F Tyrosinase (TYR) Expression E->F Induces G Melanogenesis (Melanin Synthesis) F->G Catalyzes

Figure 1: Akt/GSK-3 β / β -catenin signaling pathway activated by 3-phenylpsoralen derivatives.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system . Each step includes specific in-process analytical markers to ensure structural integrity before proceeding to the next phase.

Step 1: Perkin Condensation (Coumarin Core Formation)

Objective: Synthesize the intermediate 7-hydroxy-8-methyl-3-phenyl-2H-chromen-2-one.

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2,4-dihydroxy-3-methylbenzaldehyde (10.0 mmol) and phenylacetic acid (12.0 mmol).

  • Catalysis: Add anhydrous sodium acetate (30.0 mmol) and acetic anhydride (15 mL). The acetic anhydride acts as both solvent and dehydrating agent.

  • Execution: Reflux the mixture at 150°C under an inert argon atmosphere for 12 hours.

  • Workup: Cool the mixture to 80°C and pour it slowly into 150 mL of crushed ice with vigorous stirring. A precipitate will form. Filter the solid, wash with cold distilled water, and recrystallize from ethanol.

  • Self-Validation Check:

    • TLC: Rf​≈0.4 (Hexane:EtOAc 3:1).

    • IR: Appearance of a strong lactone carbonyl stretch at 1710 cm −1 and a broad phenolic -OH stretch at 3300 cm −1 .

Step 2: O-Alkylation

Objective: Attach the precursor chain for the furan ring and the 5-butyl group.

  • Reaction Setup: Dissolve the Step 1 intermediate (5.0 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagents: Add anhydrous potassium carbonate ( K2​CO3​ , 15.0 mmol) and a catalytic amount of potassium iodide (KI, 0.5 mmol) to enhance the electrophilicity of the alkylating agent.

  • Execution: Add 1-bromo-2-hexanone (7.5 mmol) dropwise. Stir the suspension at 80°C for 8 hours.

  • Workup: Pour the cooled mixture into ice water (100 mL) to precipitate the O-alkylated intermediate. Filter, wash with water, and dry under a vacuum.

  • Self-Validation Check:

    • IR: Complete disappearance of the phenolic -OH stretch ( 3300 cm −1 ), confirming complete O-alkylation. Appearance of an aliphatic ketone carbonyl stretch at 1725 cm −1 .

Step 3: Base-Catalyzed Furan Annulation

Objective: Intramolecular cyclization to yield the final 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one.

  • Reaction Setup: Suspend the Step 2 intermediate (3.0 mmol) in 25 mL of absolute ethanol.

  • Execution: Add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (10%, 10 mL). Reflux the mixture for 4 hours. The base catalyzes an intramolecular aldol-type condensation between the active methylene of the hexanone chain and the adjacent formyl/ketone equivalent on the coumarin ring.

  • Workup: Cool to room temperature and carefully acidify with 1M HCl to pH 5. Extract the aqueous layer with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc 5:1).

  • Self-Validation Check:

    • 1H-NMR ( CDCl3​ ): The definitive marker of success is the disappearance of the acyclic methylene protons and the appearance of a distinct singlet at 6.5 ppm, corresponding to the C4-H of the newly formed furan ring.

Quantitative Data Summary

The table below summarizes the operational metrics and expected validation data for the three-step workflow.

Synthesis StepReagents / CatalystTemp / TimeExpected YieldKey Validation Marker (IR / NMR)
1. Perkin Condensation Phenylacetic acid, NaOAc , Ac2​O 150°C / 12 h75 - 82%IR: Broad -OH ( 3300 cm −1 ), Lactone C=O ( 1710 cm −1 )
2. O-Alkylation 1-bromo-2-hexanone, K2​CO3​ , KI80°C / 8 h85 - 90%IR: Loss of -OH stretch, new Ketone C=O ( 1725 cm −1 )
3. Furan Annulation NaOEt / Absolute EtOH78°C / 4 h60 - 68%1H-NMR: Furan C4-H singlet at 6.5 ppm

References

  • Title: Psoralen - chemeurope.
  • Title: A Novel Furocoumarin Derivative, 5-((diethylamino)methyl)
  • Source: tandfonline.

Sources

Application

Application Note: HPLC-DAD Method Development and Validation for the Quantification of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Executive Summary The target analyte, 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one , is a synthetically modified furocoumarin (psoralen) derivative. While the 7H-furo[3,2-g]chromen-7-one core is well-documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target analyte, 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one , is a synthetically modified furocoumarin (psoralen) derivative. While the 7H-furo[3,2-g]chromen-7-one core is well-documented for its photochemotherapeutic, anti-proliferative, and anti-osteoporotic activities[1], the addition of bulky, highly hydrophobic substituents (5-butyl and 3-phenyl groups) drastically alters its chromatographic behavior compared to naturally occurring psoralens[2].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Diode-Array Detection (DAD). Designed for researchers and drug development professionals, this protocol provides a highly reproducible framework for quantifying this novel entity in bulk drug substances and complex matrices.

Mechanistic Rationale for Method Parameters (Causality)

As an application scientist, method development is not a random screening of parameters, but a logical deduction based on the molecule's physicochemical properties.

  • Stationary Phase Causality: Standard C18 columns often yield poor selectivity and peak tailing for highly substituted aromatic systems due to secondary interactions with unendcapped silanols. By selecting a Phenyl-Hexyl stationary phase , we actively exploit π−π interactions between the column's phenyl rings and the analyte's furocoumarin core and 3-phenyl moiety. This orthogonal retention mechanism ensures sharp peak symmetry and superior resolution from structurally similar synthetic impurities[3].

  • Mobile Phase Dynamics: Due to the compound's high partition coefficient (LogP), an isocratic elution with high aqueous content would result in excessive retention times and severe band broadening. A gradient elution utilizing Acetonitrile (ACN) and 0.1% Formic Acid in Water is employed. Formic acid suppresses the ionization of residual silanols on the column, while the ACN gradient efficiently elutes the highly lipophilic 5-butyl group, maintaining a run time under 15 minutes[4].

  • Wavelength Selection: The conjugated 7H-furo[3,2-g]chromen-7-one system exhibits strong UV absorbance. DAD scanning reveals an optimal isosbestic point and λmax​ at 246 nm, ensuring maximum sensitivity and minimal matrix interference[2][4].

Experimental Protocols

Reagents and Materials
  • 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one reference standard (>99.5% purity).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Milli-Q Water (18.2 MΩ·cm).

  • Formic Acid (LC-MS grade).

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 35°C (thermostatted to reduce mobile phase viscosity and improve mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD at 246 nm (Reference 360 nm).

Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol using ultrasonication for 10 minutes. Make up to volume with Methanol to achieve 1.0 mg/mL (1000 µg/mL).

  • Working Standards: Serially dilute the stock solution with the initial mobile phase (60% A / 40% B) to yield calibration levels of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Extract the formulated sample in Methanol, sonicate for 15 minutes, and centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to prevent the photolytic degradation typical of furocoumarins[1].

Data Presentation & Self-Validating Systems

Gradient Elution Profile

Table 1: Mobile Phase Gradient Program

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Acetonitrile) Elution Curve
0.0 60 40 Initial
2.0 60 40 Isocratic hold
8.0 10 90 Linear ramp
12.0 10 90 Isocratic wash
12.1 60 40 Return to initial

| 15.0 | 60 | 40 | Re-equilibration |

System Suitability Test (SST)

Before sample analysis, the method's integrity must be verified. Six replicate injections of the 50 µg/mL standard are performed. This protocol acts as a self-validating system : the run is only authorized if it meets the rigorous criteria outlined in Table 2, directly linking instrument performance to data reliability.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria Mechanistic Rationale
Retention Time (Rt) ~9.4 min (± 2.0% RSD) Ensures gradient reproducibility and pump stability.
Peak Tailing Factor (Tf) ≤ 1.5 Validates suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 50,000 Confirms column efficiency and optimal mass transfer.

| Area % RSD (n=6) | ≤ 2.0% | Verifies autosampler precision and detector stability. |

Method Validation (ICH Q2(R2) Guidelines)

The method was rigorously validated for Linearity, Precision, Accuracy, and Sensitivity[3][4].

Table 3: Linearity and Sensitivity Parameters

Parameter Result
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y = 34512x + 124.5
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)

| Limit of Quantitation (LOQ) | 0.45 µg/mL (S/N = 10:1) |

Table 4: Accuracy (Spike Recovery Data)

Spike Level (%) Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Mean Recovery (%) % RSD (n=3)
50% 25.0 24.8 99.2% 0.8
100% 50.0 50.3 100.6% 0.5

| 150% | 75.0 | 74.5 | 99.3% | 1.1 |

Visual Workflow: Method Development & Validation

HPLC_Workflow A Analyte Profiling LogP & UV-Vis Max B Stationary Phase Phenyl-Hexyl (π-π interactions) A->B High Lipophilicity C Mobile Phase Optimization ACN/Water Gradient B->C Selectivity Achieved D System Suitability (SST) Resolution > 2.0, Tailing < 1.5 C->D Peak Shape Optimized E ICH Q2(R2) Validation Linearity, Precision, Accuracy D->E Pass Criteria Met F Method Finalization & Routine QC E->F Validated System

Figure 1: Logical workflow for HPLC method development and ICH validation.

References

  • Husain T. Scientific Validation of Bioactive Compound Psoralen from Psoralea Corylifolia Seeds Extract Using HPLC-DAD-TOFMS Analysis. Bioscience Biotechnology Research Communications. 2

  • Shailajan S, et al. Estimation of psoralen from herbal formulations containing Psoralea corylifolia using the RP-HPLC-DAD method and its application to a pharmacokinetic study. International Journal of Green Pharmacy. 4

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Furanocoumarin Derivatives: Validation of Anti-Osteoporotic Efficacy In Vitro and In Vivo. 1

  • PLOS One. Isolation, Cytotoxicity Evaluation and HPLC-Quantification of the Chemical Constituents from Prangos pabularia. 3

Sources

Method

Application Note: Solvent Selection and Cellular Assay Protocols for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Executive Summary The synthetic furocoumarin derivative 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one represents a highly lipophilic, planar molecule with significant potential in modulating melanogenesis and cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic furocoumarin derivative 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one represents a highly lipophilic, planar molecule with significant potential in modulating melanogenesis and cellular proliferation. Due to its fused tricyclic furan and coumarin ring system, the compound exhibits negligible aqueous solubility. This application note provides an authoritative, causality-driven guide to selecting the optimal solvent system, executing thermodynamic transitions into aqueous media, and establishing self-validating cellular assay protocols (e.g., CCK-8 and melanin content assays) using murine B16 melanoma and human PIG1 melanocyte models.

Solvent Selection Rationale: The Causality of Experimental Choices

When working with novel synthetic furocoumarins, solvent selection is the most critical variable dictating assay reproducibility.

The Necessity of Dimethyl Sulfoxide (DMSO): Furocoumarins are characterized by a highly hydrophobic crystalline lattice. Attempting to dissolve these compounds in ethanol or directly in aqueous buffers results in incomplete solvation and suspension inconsistencies. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature efficiently disrupts the hydrophobic C-ring interactions, allowing for complete molecular dissolution[1].

The Pitfall of Aqueous Transition and Micro-precipitation: A common experimental error is diluting a highly concentrated DMSO stock directly into cell culture media to achieve various testing concentrations. This rapid thermodynamic shock forces the lipophilic compound out of solution, forming microcrystals. These sharp crystals cannot cross the lipid bilayer, leading to artificially underestimated biological efficacy and overestimated cytotoxicity due to physical cell membrane rupture[1]. To prevent this, a "DMSO-to-DMSO" serial dilution strategy must be employed prior to the final media transition.

Establishing the Cytotoxicity Threshold: While DMSO is an excellent vehicle, it is biologically active. In cellular assays involving B16 cells or human melanocytes, DMSO concentrations exceeding 0.5% v/v induce artifactual cell differentiation, alter reactive oxygen species (ROS) profiles, and reduce cell viability[2]. Therefore, a strict upper limit of 0.1% v/v DMSO is mandated. This ensures that any observed upregulation in melanin synthesis or changes in cell viability are entirely attributable to the furocoumarin derivative, rather than solvent-induced stress[1][3].

Quantitative Data Summary: Solvent Parameters
ParameterValue / RecommendationScientific Rationale
Primary Solvent 100% DMSO (Cell Culture Grade)Disrupts the hydrophobic crystalline lattice of the tricyclic furocoumarin core.
Master Stock Concentration 50 mMEnsures complete solubility while allowing for high-dilution factors (1:1000) later.
Intermediate Diluent 100% DMSOPrevents localized compound precipitation and microcrystal formation prior to media entry[1].
Final Assay Concentration 1 µM – 50 µMOptimal dynamic range for evaluating melanogenesis and cytotoxicity in B16 cells[4].
Max Final DMSO Concentration ≤ 0.1% v/vPrevents solvent-induced apoptosis, cell membrane damage, and artifactual differentiation[2][3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal controls to verify that the solvent vehicle is not masking or exaggerating the compound's effects.

Phase 1: Preparation of the Master Stock
  • Weighing: Accurately weigh the lyophilized 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one powder using an analytical balance.

  • Solvation: Add the calculated volume of sterile, cell-culture grade 100% DMSO to achieve a 50 mM Master Stock .

  • Homogenization: Vortex the solution for 60 seconds. If the compound resists dissolution, sonicate the vial in a room-temperature water bath for 5–10 minutes until the solution is completely optically clear.

  • Storage: Aliquot the master stock into light-protected, low-bind amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C.

Phase 2: DMSO-to-DMSO Serial Dilution

Objective: Create intermediate stocks so that every final well receives the exact same volume of DMSO, ensuring a uniform 0.1% v/v vehicle background.

  • Prepare intermediate stocks of 50 mM, 10 mM, 5 mM, and 1 mM entirely in 100% DMSO .

  • Do not use aqueous media for this step to prevent premature compound precipitation[1].

Phase 3: Final Aqueous Transition and Cellular Application

Assay Context: CCK-8 Viability and Melanin Content Assays in B16 Cells.

  • Cell Seeding: Seed B16 cells in 96-well plates at a density of 8×103 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ to allow for adhesion[3].

  • Media Preparation: In a separate sterile deep-well block, perform a 1:1000 dilution of each intermediate DMSO stock into pre-warmed ( 37°C ) complete culture media (e.g., DMEM + 10% FBS).

    • Example: 1 µL of 50 mM DMSO stock + 999 µL Media = 50 µM final concentration in 0.1% DMSO.

  • Self-Validation Controls:

    • Vehicle Control: 1 µL of 100% DMSO + 999 µL Media (Must yield ≥95% viability; validates that 0.1% DMSO is non-toxic).

    • Positive Control: 8-Methoxypsoralen (8-MOP) at 50 µM (Validates the sensitivity of the melanogenesis assay)[4].

    • Blank Control: Media only without cells (For spectrophotometric background subtraction).

  • Application: Aspirate the old media from the 96-well plate and gently add 100 µL of the compound-dosed media to the respective wells.

  • Incubation & Readout: Incubate for 24–48 hours. Proceed with the addition of CCK-8 reagent (measure absorbance at 450 nm) or lyse cells with 1N NaOH to measure intracellular melanin content (absorbance at 405 nm)[3].

Workflows and Mechanistic Visualizations

Workflow A Weigh Compound (Furocoumarin Derivative) B Dissolve in 100% DMSO (Master Stock: 50 mM) A->B Vortex & Sonicate C Serial Dilution in DMSO (Intermediate Stocks: 1-50 mM) B->C Aliquot & Store (-20°C) D Dilute 1:1000 in Culture Media (Final DMSO ≤ 0.1% v/v) C->D Aqueous Transition E Apply to B16/PIG1 Cells (CCK-8 & Melanin Assays) D->E Incubate 24-48h

Workflow for furocoumarin stock preparation and cellular assay application.

Mechanistic Context: Why Evaluate Melanogenesis?

Furocoumarin derivatives structurally similar to 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one have been proven to upregulate melanin synthesis[4]. They act by stimulating intracellular cAMP accumulation, which activates Protein Kinase A (PKA) and phosphorylates CREB. Simultaneously, they activate the p38 MAPK and JNK signaling pathways. Both pathways converge to upregulate the Microphthalmia-associated transcription factor (MITF), which subsequently drives the expression of Tyrosinase (TYR), TRP-1, and TRP-2, culminating in robust melanin production[4].

Pathway FC Furocoumarin Derivative (e.g., 5-butyl-9-methyl...) cAMP cAMP Accumulation FC->cAMP Stimulates MAPK p38 MAPK / JNK FC->MAPK Activates PKA PKA Activation cAMP->PKA CREB p-CREB PKA->CREB Phosphorylates MITF MITF Upregulation MAPK->MITF Regulates CREB->MITF Transcription TYR Tyrosinase (TYR, TRP1/2) MITF->TYR Gene Expression MEL Melanin Synthesis TYR->MEL Enzymatic Action

Mechanism of furocoumarin-induced melanogenesis via cAMP/PKA and MAPK.

References

  • Title: A Novel Furocoumarin Derivative, 5-((diethylamino)methyl)
  • Title: CHEMICAL AND BIOLOGICAL STUDIES OF SOME NATURALLY OCCURRING FUROCOUMARINS Source: World Journal of Pharmaceutical Research URL
  • Title: DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis Source: PLOS One URL
  • Title: Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO Source: PLOS One URL
  • Title: Preparation of novel 1,2,3-triazole furocoumarin derivatives via click chemistry and their anti-vitiligo activity Source: RSC Advances URL

Sources

Application

Purification and recrystallization techniques for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Application Note: Advanced Purification and Recrystallization Protocols for 5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Introduction & Mechanistic Overview The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for 5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Introduction & Mechanistic Overview

The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a highly substituted synthetic derivative of the psoralen (furocoumarin) family. Psoralens are characterized by a planar, tricyclic furan-fused coumarin core, which inherently promotes strong intermolecular π−π stacking and crystallization ()[1]. However, the introduction of a flexible lipophilic 5-butyl chain, a sterically demanding 3-phenyl ring, and a 9-methyl group significantly alters its physicochemical profile.

Standard purification of naturally occurring psoralens often utilizes simple aqueous-alcoholic extraction and recrystallization ()[2]. For this highly lipophilic derivative, traditional polar solvent systems (e.g., water/ethanol mixtures) frequently fail, leading to "oiling out" (liquid-liquid phase separation) rather than true crystallization. This protocol establishes a self-validating, two-dimensional purification strategy: a preliminary flash chromatography step to remove structurally similar reaction byproducts, followed by a thermodynamically controlled recrystallization in hot methanol with activated charcoal decolorization.

Physicochemical Profiling & Solvent Selection

Selecting the correct solvent is the most critical parameter for successful recrystallization. The solvent must possess a steep solubility curve—dissolving the compound entirely at elevated temperatures while exhibiting poor solubility at lower temperatures to force lattice formation.

Solvent SystemRationale for SelectionSuitability
Water / Ethanol (1:1) Standard for parent psoralen; too polar for the 5-butyl/3-phenyl derivative.Poor (Causes oiling out)
Hexane / EtOAc (8:2) Excellent for normal-phase flash chromatography; resolves structurally similar impurities.Excellent (Chromatography)
Hot Methanol (Pure) Provides a steep solubility curve; disrupts π−π stacking at 65°C; excludes polymeric impurities upon cooling.Optimal (Recrystallization)
Dichloromethane (DCM) Extremely high solubility at room temperature; prevents lattice formation.Good (Sample loading only)

Experimental Protocols

Phase 1: Pre-Purification via Flash Chromatography

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of DCM.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a Hexane/Ethyl Acetate (9:1 v/v) slurry.

  • Elution: Load the sample and elute using a gradient of Hexane/Ethyl Acetate (from 9:1 to 8:2 v/v). Monitor fractions via TLC (UV active at 254 nm and 365 nm).

  • Concentration: Pool the fractions containing the target compound and evaporate under reduced pressure to yield a semi-pure, often slightly colored, solid.

Phase 2: Decolorization and Hot Filtration Furocoumarin syntheses frequently generate trace amounts of highly colored, conjugated polymeric impurities ()[1].

  • Dissolution: Transfer the semi-pure solid to an Erlenmeyer flask. Add pure methanol dropwise while heating on a hot plate (approx. 65°C) until the solid is just completely dissolved (creating a saturated solution).

  • Decolorization: Remove the flask from the heat source momentarily to cease boiling. Add activated charcoal (1-2% w/w relative to the crude mass). Causality Note: Adding charcoal to a vigorously boiling solution provides excessive nucleation sites that will cause violent bumping and loss of product.

  • Reflux: Return to heat and gently reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot suspension through a pre-warmed Büchner funnel (or fluted filter paper in a stemless glass funnel) to remove the charcoal and insoluble impurities. Collect the filtrate in a clean, pre-warmed flask.

Phase 3: Thermodynamically Controlled Recrystallization

  • Primary Nucleation: Cover the flask containing the hot filtrate with a watch glass. Allow it to cool undisturbed to room temperature (25°C) at a slow, ambient rate (approx. -0.5°C/min). Causality Note: Slow cooling prevents the rapid entrapment of solvent molecules and impurities within the forming crystal lattice.

  • Crystal Growth: Once primary crystals are visible, transfer the flask to an ice-water bath (4°C) for 30-45 minutes to drive the thermodynamic equilibrium and maximize the yield of the precipitate[3].

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume (e.g., 2 x 5 mL) of ice-cold methanol to remove any residual surface impurities without redissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Furocoumarin Derivative) Flash Flash Chromatography (Hexane:EtOAc 8:2) Crude->Flash Charcoal Decolorization (Activated Carbon + Hot MeOH) Flash->Charcoal Semi-pure solid HotFilter Hot Filtration (Remove Carbon & Insoluble Impurities) Charcoal->HotFilter Cooling Controlled Cooling (25°C then 4°C) HotFilter->Cooling Saturated Filtrate Crystals Vacuum Filtration & Cold Solvent Wash Cooling->Crystals Crystallization Pure Pure 5-butyl-9-methyl-3-phenyl- 7H-furo[3,2-g]chromen-7-one Crystals->Pure

Step-by-step workflow for the purification and isolation of the substituted furocoumarin.

Thermodynamics HighTemp Elevated Temp (65°C) High Kinetic Energy Disrupted π-π Stacking Cooling Controlled Cooling Rate (-0.5°C / min) HighTemp->Cooling Nucleation Primary Nucleation Lattice Formation Cooling->Nucleation Growth Crystal Growth Exclusion of Impurities Nucleation->Growth LowTemp Low Temp (4°C) Maximized Yield Growth->LowTemp

Thermodynamic stages of controlled cooling recrystallization in hot methanol.

Trustworthiness & Quality Control (Self-Validating System)

To ensure the protocol has successfully yielded high-purity 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, the following self-validating checks must be performed:

  • Melting Point Determination: A sharp melting point range ( 1-2°C variance) confirms high crystalline purity and the absence of solvent inclusion.

  • HPLC Analysis: Run the dissolved crystals on a C18 Reversed-Phase column (Mobile Phase: Acetonitrile/Water gradient). A single sharp peak at 254 nm and 280 nm (characteristic UV absorption for psoralens) with >99% Area Under Curve (AUC) validates the removal of all synthetic byproducts ()[4].

References

  • Jamalis J., Yusof F.S.M., Chander S., et al. "Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2020; 19(3): 222-239. URL:[Link]

  • Lu H., Zhang L., Liu D., Tang P., Song F. "Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats." African Health Sciences, 2014; 14(3): 641-647. URL:[Link]

Sources

Method

Application Note: Formulation Strategies for the Delivery of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Executive Summary & Physicochemical Rationale The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a highly substituted furocoumarin (psoralen derivative). While the core psoralen structure is well-docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a highly substituted furocoumarin (psoralen derivative). While the core psoralen structure is well-documented for its photoactive and anti-proliferative properties, the addition of bulky, highly lipophilic moieties (5-butyl and 3-phenyl groups) dramatically increases the molecule's hydrophobicity (estimated LogP > 4.5) and crystalline lattice energy.

Traditional delivery vehicles, such as simple liposomes or cyclodextrin complexes, frequently fail for such compounds. The bulky hydrophobic groups disrupt the phospholipid bilayer of liposomes, leading to premature drug expulsion and crystallization during storage. To overcome this, we must utilize solid-core nanocarriers that can lock the drug within a rigid or imperfect matrix.

This application note details two field-proven formulation strategies: Polymer-Lipid Hybrid Nanoparticles (PLNs) and Nanostructured Lipid Carriers (NLCs) . These systems are engineered to maximize drug loading, ensure colloidal stability, and enhance bioavailability.

Formulation Strategy 1: Polymer-Lipid Hybrid Nanoparticles (PLNs)

Mechanistic Causality

PLNs combine the mechanical advantages of polymeric nanoparticles with the biomimetic properties of liposomes. By utilizing Poly(lactic-co-glycolic acid) (PLGA) as the core, the highly hydrophobic 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is entrapped via strong hydrophobic interactions and potential π−π stacking with the polymer matrix. A lipid shell composed of Soy Lecithin and DSPE-PEG2000 self-assembles around this core. The lecithin lowers interfacial tension during emulsification, while DSPE-PEG2000 provides a steric hydration layer, preventing opsonization and colloidal aggregation [1].

Experimental Protocol: Emulsification-Evaporation Method

This protocol is adapted for non-sterile laboratory-scale preparation, yielding highly monodisperse nanoparticles [2].

Step 1: Preparation of the Organic Phase

  • Accurately weigh 15 mg of the target furocoumarin and 55 mg of PLGA (50:50, Mw 30,000–60,000).

  • Dissolve the mixture in 10 mL of high-purity acetonitrile (or a 1:1 acetone/acetonitrile blend if solubility requires enhancement).

  • Sonicate the solution for 2 minutes to ensure complete molecular dispersion. Causality: Incomplete dissolution will act as nucleation sites, causing rapid drug crystallization upon aqueous contact.

Step 2: Preparation of the Aqueous Phase

  • Dissolve 180 mg of Soy Phosphatidylcholine (PC) and 22.5 mg of DSPE-PEG2000 in 200 mL of a 4% (v/v) ethanol-water solution.

  • Add 0.19% (w/v) Tween-80 to act as a co-surfactant.

  • Heat the aqueous phase to 70 °C under continuous magnetic stirring. Causality: Heating reduces the viscosity of the aqueous phase and matches the boiling point dynamics of the organic solvent, facilitating rapid solvent diffusion.

Step 3: Emulsification and Solvent Evaporation

  • Using a syringe pump, inject the organic phase dropwise (1 mL/min) into the heated aqueous phase while stirring at 300 rpm.

  • Maintain the temperature at 70 °C and continue stirring for 2 hours. Causality: This duration is critical to ensure the complete evaporation of acetonitrile. Residual organic solvent will plasticize the PLGA core, leading to drug leakage over time.

Step 4: Purification and Sterilization

  • Centrifuge the resulting dispersion at 1,000 rpm for 5 minutes to pellet any unencapsulated, precipitated drug crystals.

  • Collect the supernatant and filter it through a 0.22 µm polyethersulfone (PES) membrane.

PLN_Workflow OrgPhase Organic Phase (Drug + PLGA in Acetonitrile) Mix Emulsification (Dropwise addition, 70°C, 300 rpm) OrgPhase->Mix AqPhase Aqueous Phase (Lecithin + DSPE-PEG in Water) AqPhase->Mix Evap Solvent Evaporation (Stirring 2h to remove solvent) Mix->Evap Purif Purification (Centrifugation & 0.22 µm Filtration) Evap->Purif Final Purified PLNs (Core-Shell Nanoparticles) Purif->Final

Workflow for the preparation of Polymer-Lipid Hybrid Nanoparticles (PLNs).

Formulation Strategy 2: Nanostructured Lipid Carriers (NLCs)

Mechanistic Causality

While Solid Lipid Nanoparticles (SLNs) are useful, their perfect crystalline lattice often expels drugs during polymorphic transitions (from α to β forms) upon storage. NLCs resolve this by blending solid lipids with liquid lipids (oils). The resulting imperfect crystal lattice creates "pockets" that accommodate bulky molecules like our target 5-butyl-9-methyl-3-phenyl substituted psoralen, significantly increasing Drug Loading (DL) and preventing expulsion [3].

Experimental Protocol: Hot High-Pressure Homogenization (HPH)

Step 1: Lipid Melt Preparation

  • Blend a solid lipid (e.g., Precirol ATO 5) and a liquid lipid (e.g., Miglyol 812) in a 70:30 ratio to a total mass of 500 mg.

  • Heat the lipid blend to 85 °C (approximately 10–15 °C above the melting point of the solid lipid).

  • Add 20 mg of the target furocoumarin to the lipid melt and stir until optically clear.

Step 2: Aqueous Phase Preparation

  • Prepare 20 mL of an aqueous solution containing 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) Tween-80.

  • Heat this aqueous phase to exactly 85 °C. Causality: Temperature matching is non-negotiable. If the aqueous phase is cooler, the lipid will instantly precipitate upon mixing, forming microparticles instead of nanoparticles.

Step 3: Pre-Emulsion and HPH

  • Disperse the hot lipid melt into the hot aqueous phase using a high-speed shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes to form a pre-emulsion.

  • Immediately transfer the pre-emulsion to a High-Pressure Homogenizer.

  • Process for 3 to 5 cycles at 500 bar, maintaining the system temperature above 80 °C.

Step 4: Solidification

  • Cool the nanoemulsion rapidly in an ice-water bath (4 °C) to solidify the lipid droplets into NLCs. Rapid cooling preserves the imperfect crystalline state ( α -form), maximizing drug retention.

Quality Control & Self-Validating Metrics

To ensure the trustworthiness of the formulation, the resulting nanocarriers must be subjected to rigorous physicochemical characterization. Relying solely on visual clarity is insufficient. The table below outlines the target specifications required to validate the successful encapsulation of the target compound.

Table 1: Target Specifications and Analytical Methods for Furocoumarin Nanocarriers

Quality AttributeTarget Range (PLNs)Target Range (NLCs)Analytical Methodology & Causality
Particle Size (Z-average) 80 - 120 nm100 - 150 nmDynamic Light Scattering (DLS): Confirms suitability for systemic circulation and avoidance of rapid RES clearance.
Polydispersity Index (PDI) < 0.25< 0.30DLS: Validates the uniformity of the formulation. High PDI (>0.4) indicates Ostwald ripening or aggregation.
Zeta Potential -20 to -35 mV-15 to -30 mVElectrophoretic Light Scattering: Negative charge (driven by DSPE-PEG/lipids) ensures electrostatic repulsion between particles.
Encapsulation Efficiency (EE) > 85%> 90%Ultrafiltration + HPLC: Free drug is separated using a 10 kDa MWCO filter. Ultracentrifugation is avoided as it may pellet free drug crystals, skewing results.
Drug Loading (DL) 4 - 6%5 - 8%Lyophilization + HPLC: Determines the actual mass of drug per mass of carrier, critical for calculating in vivo dosing.

References

  • Title: Preparation of psoralen polymer–lipid hybrid nanoparticles and their reversal of multidrug resistance in MCF-7/ADR cells Source: PubMed Central (PMC) URL: [Link]

  • Title: Potential of injectable psoralen polymeric lipid nanoparticles for cancer therapeutics Source: Arabian Journal of Chemistry (via PubMed Central) URL: [Link]

  • Title: Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications Source: PubMed Central (PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Synthesis

Welcome to the Synthesis Troubleshooting & Protocol Guide for highly substituted linear furocoumarins (psoralens). Synthesizing the 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one scaffold presents unique steric an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting & Protocol Guide for highly substituted linear furocoumarins (psoralens). Synthesizing the 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one scaffold presents unique steric and electronic challenges. This guide provides mechanistic insights, validated protocols, and troubleshooting Q&As to help researchers and drug development professionals overcome yield-limiting steps such as poor regioselectivity, incomplete aromatization, and side-product formation.

Mechanistic Pathway & Workflow

The synthesis of highly substituted furocoumarins typically follows a convergent approach: constructing the coumarin core first, followed by O-alkylation, and concluding with an oxidative intramolecular cyclization to form the furan ring.

SynthesisWorkflow Start 1. Substituted Resorcinol (2-Methyl-5-butylresorcinol) Coumarin 2. Coumarin Core Formation (Pechmann Condensation) Start->Coumarin Bi(OTf)3, Ethyl acetoacetate derivative Alkylation 3. O-Alkylation (with 2-Bromo-1-phenylethanone) Coumarin->Alkylation K2CO3, DMF, 80°C Cyclization 4. Intramolecular Cyclization (Base or Acid Catalyzed) Alkylation->Cyclization CF3COOH, 90°C Oxidation 5. Aromatization / Oxidation (CuCl2, O2) Cyclization->Oxidation Dihydrofuran Intermediate Product 6. 5-Butyl-9-methyl-3-phenyl-7H- furo[3,2-g]chromen-7-one Oxidation->Product -H2O, -2e- (Aromatization)

Figure 1: Step-by-step synthetic workflow for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one.

Troubleshooting & FAQs

Q1: I am getting a mixture of linear (furo[3,2-g]) and angular (furo[2,3-h]) isomers during the furan ring annulation. How can I maximize the yield of the linear isomer? Expert Insight: The regioselectivity of furan annulation on a coumarin core depends heavily on the substitution pattern of the 7-hydroxycoumarin intermediate. Annulation can theoretically occur at the C6 or C8 positions. However, in your target molecule, the presence of the 9-methyl group (which corresponds to the C8 position on the coumarin precursor) acts as a steric blocking group[1]. By ensuring your starting material is strictly 8-methyl-7-hydroxy-5-butylcoumarin, you force the intramolecular cyclization to occur exclusively at the C6 position, yielding the linear furo[3,2-g]chromen-7-one scaffold[1]. If you observe angular isomers, verify the purity and substitution pattern of your starting resorcinol.

Q2: My cascade addition-cyclization step stalls, leaving a large amount of the unaromatized dihydrofurocoumarin intermediate. How do I push the reaction to completion? Expert Insight: The formation of the furan ring often proceeds through a dihydrofuran intermediate that requires an oxidative driving force to fully aromatize[2]. Relying solely on ambient oxygen or basic dehydration is often insufficient and leads to stalled reactions and poor yields. Introducing a mild, internal oxidant or transition-metal catalyst is critical. Studies have shown that utilizing CuCl2 or CuBr2 under aerobic conditions acts as an excellent electron sink, facilitating the final oxidation step and boosting yields significantly[3]. Alternatively, adding molecular iodine (I2) can serve as a cost-effective and environmentally friendly catalyst for this aromatization[3].

Q3: I am observing significant tar formation and degradation during the initial Pechmann condensation. What is causing this? Expert Insight: Traditional Pechmann condensations utilize harsh Brønsted acids (e.g., concentrated H2SO4) at high temperatures. The bulky 5-butyl and 3-phenyl groups make the intermediates prone to polymerization and acid-catalyzed cleavage under these conditions. To preserve the integrity of the substituents, switch to a milder Lewis acid catalyst. Bismuth triflate (Bi(OTf)3) has been proven to play a bifunctional role, effectively catalyzing the condensation under much milder conditions (e.g., in diglyme or solvent-free melts) while suppressing side reactions[3].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization of the cascade cyclization-oxidation step for substituted furocoumarins, demonstrating the causality between catalyst choice, temperature, and final yield[2].

EntrySolventCatalyst / AcidOxidantTemp (°C)Yield (%)Observation / Causality
1DMSOCH3SO3HCuCl280–9074Good yield; CuCl2 effectively drives aromatization.
2DMSOCH3SO3HCuSO480–9050Weaker oxidant leads to incomplete conversion.
3DMFCH3SO3HCuCl2100–11069Higher temp causes slight degradation of the butyl chain.
4DMFCF3COOHCuCl29085 Optimal condition; CF3COOH provides milder acidity.
5DMFNoneCuCl29039Lack of acid stalls the initial cyclization step.

Validated Experimental Protocol

This self-validating protocol ensures high scientific integrity by incorporating in-process TLC checks and utilizing milder conditions to protect the alkyl and aryl substituents.

Phase 1: Synthesis of the Coumarin Core (8-Methyl-5-butyl-7-hydroxycoumarin)

  • Reagents: Combine 2-methyl-5-butylresorcinol (10 mmol) and ethyl 3-oxopentanoate (10 mmol) in a round-bottom flask.

  • Catalysis: Add Bi(OTf)3 (5 mol%) as a mild Lewis acid catalyst[3].

  • Reaction: Heat the mixture at 80°C under solvent-free conditions for 4 hours. Monitor via TLC (Hexane:EtOAc, 3:1). The disappearance of the resorcinol spot validates the completion of the Pechmann condensation.

  • Workup: Quench with ice water, filter the resulting precipitate, and recrystallize from ethanol to obtain the pure coumarin intermediate.

Phase 2: O-Alkylation

  • Reagents: Dissolve the coumarin intermediate (5 mmol) in anhydrous DMF (15 mL). Add anhydrous K2CO3 (15 mmol) and stir for 15 minutes to deprotonate the 7-hydroxyl group.

  • Addition: Dropwise add 2-bromo-1-phenylethanone (5.5 mmol) to install the precursor for the 3-phenyl substitution[4].

  • Reaction: Stir at room temperature for 6 hours.

  • Workup: Pour into crushed ice, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Phase 3: Intramolecular Cyclization and Oxidation

  • Reagents: Dissolve the alkylated intermediate in DMF (10 mL).

  • Cyclization: Add a catalytic amount of CF3COOH (0.5 equiv) and CuCl2 (1.5 equiv)[2].

  • Reaction: Heat the mixture to 90°C under an aerobic atmosphere (open to air or O2 balloon) for 12 hours. The CuCl2 acts as an internal oxidant to drive the aromatization of the newly formed furan ring[2][3].

  • Purification: Dilute with water, extract with dichloromethane, and purify via silica gel column chromatography (Hexane:EtOAc, 5:1) to yield the final 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one.

References

  • Title: Recent advances in the synthesis and applications of furocoumarin derivatives Source: ccspublishing.org.cn URL: [Link]

  • Title: One-Pot Synthesis of Furocoumarins Through Cascade Addition—Cyclization—Oxidation Source: researchgate.net URL: [Link]

  • Title: New Synthetic Routes to Furocoumarins and Their Analogs: A Review Source: mdpi.com URL: [Link]

  • Title: Preparation of novel 1,2,3-triazole furocoumarin derivatives via click chemistry and their anti-vitiligo activity Source: rsc.org URL: [Link]

Sources

Optimization

Overcoming poor aqueous solubility of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Technical Support Center: Solubilization Strategies for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative, field-proven methodologies for formulating and solubilizing 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one. This guide bypasses generic advice, focusing on the specific thermodynamic and structural challenges of this highly lipophilic furocoumarin derivative.

Physicochemical Root Cause Analysis

Why is this compound so difficult to dissolve in aqueous media? The core structure is a rigid, planar tricyclic furo[3,2-g]chromen-7-one ring system. This planarity promotes strong intermolecular π−π stacking in the solid state, leading to an exceptionally high crystal lattice energy. Furthermore, the substitution with 5-butyl, 9-methyl, and 3-phenyl groups drastically increases the partition coefficient (LogP) and eliminates any potential hydrogen bond donors. Consequently, the thermodynamic penalty for water molecules to create a cavity for this compound is immense, resulting in near-zero intrinsic aqueous solubility[1]. Overcoming this requires either disrupting the lattice energy via complexation or utilizing transitional polarity gradients.

Formulation Strategy Matrix

The following table synthesizes quantitative data for the most effective solubilization strategies based on downstream applications.

Formulation StrategyKey ExcipientsMax Solubility GainPrimary ApplicationLimitations
Ternary Co-solvency DMSO, PEG300, Tween-80> 2.5 mg/mL (13.4 mM)In vitro cell assaysExcipient toxicity if final DMSO exceeds 0.1%[2].
Inclusion Complexation HP-β-Cyclodextrin10- to 30-fold increaseIn vivo systemic (Oral/IV)Requires stoichiometric (1:1) complexation[3].
Lipid Nanocarriers (NLCs) Oleic acid, Transcutol-P> 90% encapsulationTopical / DermalComplex, multi-step manufacturing process[4][5].

Troubleshooting Workflow

Selecting the wrong solubilization method will lead to assay failure. Follow this decision tree to match your formulation strategy with your experimental endpoint.

G Start Assess Downstream Application InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo / Systemic (Oral/IV) Start->InVivo Topical Topical / Dermal Delivery Start->Topical Cosolvent Co-solvency (DMSO ≤0.1% + PEG) InVitro->Cosolvent Cyclodextrin HP-β-CD Inclusion Complexation InVivo->Cyclodextrin Lipid Nanostructured Lipid Carriers (NLCs) Topical->Lipid Precip Precipitation upon media dilution? Cosolvent->Precip Cyclodextrin->Precip Success Proceed to Assay Lipid->Success Adjust Add Tween-80 or Increase HP-β-CD Precip->Adjust Yes Precip->Success No Adjust->Precip

Figure 1: Decision tree for selecting a solubility-enhancing formulation based on application.

Standardized Experimental Protocols

Protocol A: Preparation of Ternary Co-solvent System (For In Vitro Use)

Causality: Direct dilution of a DMSO stock into aqueous media causes a rapid solvent shift, forcing the hydrophobic compound to crash out. A ternary system creates a transitional polarity gradient that prevents precipitation[2].

  • Primary Solubilization: Dissolve the compound in 100% molecular biology grade DMSO to create a 25.0 mg/mL stock. Vortex until completely clear.

  • Polymer Addition: Transfer 100 µL of the DMSO stock into a sterile vial. Add 400 µL of PEG300. Vortex for 60 seconds. The PEG acts as a co-solvent to lower the dielectric constant of the final mixture.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate for 5 minutes. Tween-80 forms micelles that will shield the highly hydrophobic 5-butyl and 3-phenyl groups upon aqueous introduction.

  • Aqueous Dilution: Slowly add 450 µL of sterile saline (or PBS) dropwise while continuously vortexing. This yields 1 mL of a clear working solution.

  • Self-Validation Step: Visually inspect the final 1 mL solution against a dark background under a strong laser pointer. The absence of the Tyndall effect (light scattering) confirms true solubilization rather than a colloidal suspension.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD features a lipophilic inner cavity that encapsulates the phenyl and butyl moieties, while its hydrophilic exterior ensures water solubility. Phase solubility diagrams for psoralens typically show an AL​ -type curve, indicating a 1:1 stoichiometric complex[3].

  • Molar Calculation: Weigh 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one and HP-β-CD in an exact 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a small volume of ethanol/water (1:1 v/v) to form a smooth paste.

  • Kneading: Gradually add the active compound to the paste. Knead continuously for 45–60 minutes. The mechanical energy forces the hydrophobic moieties into the cyclodextrin cavity.

  • Drying & Milling: Dry the paste in a vacuum oven at 40°C for 24 hours. Mill the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size[4].

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the active compound’s sharp melting endotherm confirms successful molecular inclusion[6].

Frequently Asked Questions (FAQs)

Q: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this? A: This is a classic "solvent shift" precipitation. When DMSO diffuses into the bulk water, the local solubility of the compound drops instantly. To prevent this, do not dilute directly into media. Instead, use the ternary co-solvent method (Protocol A)[2], or pre-complex the drug with HP-β-CD before adding it to the media.

Q: How do I verify that the HP-β-CD inclusion complex has actually formed, rather than just a physical mixture? A: You must validate complexation using solid-state characterization. X-ray Diffraction (XRD) will show a transition from a highly crystalline pattern to an amorphous halo. For solution-state verification, use 1 H-NMR (specifically DOSY) to observe changes in the chemical shifts of the protons residing inside the cyclodextrin cavity[3][6].

Q: Is this compound sensitive to light during formulation? A: Yes. Like all furocoumarins, the 7H-furo[3,2-g]chromen-7-one core is photoactive and can undergo photochemical reactions or cross-link with biological materials when exposed to UV-A light[1][5]. All formulation steps, especially sonication and heating, must be performed in amber glassware or under diminished lighting conditions.

Q: Can I use lipid-based formulations for topical delivery? A: Absolutely. Psoralen derivatives show excellent solubility in oleic acid and Transcutol-P. Formulating the compound into a microemulsion or Nanostructured Lipid Carrier (NLC) not only solves the solubility issue but also significantly enhances epidermal permeation for dermatological applications[4][5].

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic anomalies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic anomalies.

The analyte , 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one , is a highly substituted, lipophilic furocoumarin (psoralen derivative). Its extended planar aromatic system, multiple hydrophobic appendages (butyl, methyl, phenyl), and hydrogen-bond-accepting lactone/furan oxygens create unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Unlike basic amines, which cause tailing via ionic interactions, this neutral molecule tails due to a combination of secondary hydrogen bonding, π−π interactions, and physical solubility mismatches.

Part 1: Diagnostic Workflow

Before adjusting mobile phases or replacing hardware, it is critical to isolate whether the peak tailing is a chemical (analyte-stationary phase interaction) or physical (fluid dynamics/hardware) phenomenon[1].

G Start Observe Peak Tailing (As > 1.5) CheckSolvent 1. Check Sample Solvent Is injection solvent stronger than mobile phase? Start->CheckSolvent FixSolvent Dilute sample in initial mobile phase CheckSolvent->FixSolvent Yes CheckColumn 2. Assess Column Chemistry Is it an older, unendcapped silica column? CheckSolvent->CheckColumn No FixColumn Switch to Type B, fully endcapped or Phenyl-Hexyl CheckColumn->FixColumn Yes CheckOverload 3. Check Mass Overload Reduce injection volume/conc. Does tailing improve? CheckColumn->CheckOverload No FixOverload Operate within linear dynamic range CheckOverload->FixOverload Yes CheckSystem 4. System/Void Issues Do all peaks tail equally? CheckOverload->CheckSystem No FixSystem Replace guard/column, minimize extra-column volume CheckSystem->FixSystem Yes

Diagnostic workflow for resolving peak tailing of hydrophobic furocoumarins.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: My furocoumarin derivative shows an Asymmetry Factor ( As​ ) of 2.1. Since it lacks a basic amine group, why is it tailing on my standard C18 column? A: While basic amines cause severe tailing due to ionic interactions with deprotonated silanols, neutral but polarizable molecules experience tailing through different mechanisms. The lactone carbonyl of the chromen-7-one ring acts as a hydrogen bond acceptor, which can interact strongly with acidic, unendcapped silanols on older "Type A" silica supports[1][2]. Furthermore, the planar aromatic structure can engage in secondary π−π interactions with trace metal impurities in the silica matrix. Solution: Transition to a high-purity "Type B" silica column with dense endcapping to shield residual silanols[2]. Alternatively, utilizing a Phenyl-Hexyl stationary phase provides orthogonal π−π selectivity that accommodates planar furocoumarins exceptionally well, resulting in sharper peaks[3].

Q2: I dissolved my standard in 100% DMSO to ensure complete solubility, but the resulting peak is broad and tails heavily. What is the mechanism behind this? A: This is a classic "sample solvent mismatch." 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is extremely hydrophobic. If injected in a strong solvent (like pure DMSO or Acetonitrile) into a highly aqueous mobile phase, the strong solvent plug travels through the column faster than the analyte can partition into the stationary phase. The analyte at the front of the plug precipitates or "smears" at the column head, causing a distorted or tailing peak[4]. Solution: Keep the injection volume small (< 2 µL) or, ideally, dilute the sample in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) prior to injection to ensure proper focusing at the head of the column[4].

Q3: How should I optimize the mobile phase to eliminate tailing for this specific compound? A: Furocoumarins are typically analyzed using reversed-phase gradients of Water and Acetonitrile or Methanol[5][6]. Because the molecule is neutral, pH buffers will not alter its ionization state. However, adding a small amount of acid (e.g., 0.1% Formic Acid or 1% Acetic Acid) lowers the pH of the mobile phase. This ensures that any residual, ionizable silanol groups on the silica surface remain fully protonated, thereby suppressing secondary hydrogen-bonding interactions and improving peak symmetry[6][7].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the cause of the tailing. Execute the following self-validating protocol to systematically eliminate variables.

Protocol 1: System Void vs. Chemical Tailing Validation

Objective: Determine if the tailing is caused by a physical hardware defect (void volume) or chemical interactions.

  • Prepare a Neutral Marker: Dissolve a highly neutral, well-behaved reference standard (e.g., toluene) in the mobile phase.

  • Inject and Analyze: Inject 1 µL of the toluene standard under your current gradient conditions.

  • Evaluate Causality: Calculate the Asymmetry factor ( As​ ). If the toluene peak tails ( As​>1.2 ), the system has a physical void (e.g., a collapsed column bed or excessive extra-column volume in the tubing/fittings)[1][4]. If toluene is perfectly symmetrical but your furocoumarin tails, the issue is strictly chemical.

Protocol 2: Mobile Phase and Stationary Phase Optimization

Objective: Optimize chemistry to suppress secondary interactions for hydrophobic lactones.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (to protonate residual silanols)[7].

    • Solvent B: HPLC-Grade Acetonitrile.

  • Sample Preparation: Dilute the furocoumarin standard to 50 µg/mL using a 50:50 mixture of Solvent A and Solvent B to prevent solvent mismatch[4].

  • Column Selection: Install a fully endcapped Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm), which is proven to yield superior peak shapes for structurally similar furocoumarins like psoralen and angelicin[3].

  • Execution: Run a gradient from 40% B to 90% B over 15 minutes. Measure the USP Tailing Factor ( Tf​ ) at 5% of the peak height.

Part 4: Quantitative Data Presentation

The following table summarizes expected chromatographic outcomes based on varying column chemistries and sample preparations for hydrophobic furocoumarins. Target a USP Tailing Factor ( Tf​ ) of ≤1.5 for quantitative reliability[2].

Column ChemistryMobile Phase AdditiveInjection SolventUSP Tailing Factor ( Tf​ )Diagnostic Conclusion & Causality
Older Type-A C18None (Neutral pH)50% Acetonitrile2.4 Severe hydrogen-bonding with active silanols[2].
Type-B Endcapped C180.1% Formic Acid100% DMSO1.9 Sample solvent mismatch causing band smearing[4].
Type-B Endcapped C180.1% Formic Acid50% Acetonitrile1.4 Acceptable peak shape; acidic pH masks silanols[7].
Phenyl-Hexyl0.1% Formic Acid50% Acetonitrile1.1 Optimal π−π interaction; excellent peak symmetry[3].

Sources

Optimization

Preventing degradation of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one under UV light

Troubleshooting & Handling Guide for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Welcome to the Application Scientist Support Portal. As researchers working with highly conjugated psoralen derivatives, you are...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Handling Guide for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Welcome to the Application Scientist Support Portal. As researchers working with highly conjugated psoralen derivatives, you are likely leveraging their potent photoreactivity for crosslinking assays, PUVA models, or structural probing. However, the exact property that makes 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one useful also makes it highly susceptible to premature degradation under standard laboratory conditions.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound. We do not just provide steps; we explain the photochemical causality behind them so you can adapt these principles to your specific workflows.

Photochemical Mechanism of Degradation

Before troubleshooting, we must understand the causality of the degradation. The psoralen core (7H-furo[3,2-g]chromen-7-one) is an efficient photosensitizer.

Photodegradation GS Ground State Furocoumarin S1 Singlet Excited State (S1) GS->S1 Photon Absorption UV UV-A (320-400 nm) UV->GS ISC Intersystem Crossing S1->ISC Spin Inversion T1 Triplet Excited State (T1) ISC->T1 High Yield O2 Dissolved O2 T1->O2 Energy Transfer ROS Reactive Oxygen Species O2->ROS Type II Reaction Degradation Photodegradation ROS->Degradation Oxidative Cleavage

Photochemical degradation pathway of furocoumarins via UV-A induced reactive oxygen species.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound degrade in standard solvent under ambient lab light? Causality & Mechanism: Ambient fluorescent lights and sunlight contain sufficient UV-A wavelengths (320–400 nm) to excite the furocoumarin core. Upon photon absorption, the molecule enters a singlet excited state (S1). Due to its planar, highly conjugated structure, it undergoes rapid intersystem crossing (ISC) to a long-lived triplet state (T1)[1]. In an aerobic solution, this triplet state transfers energy to dissolved molecular oxygen, generating highly reactive singlet oxygen and superoxide anions[2]. These reactive oxygen species (ROS) attack the furan or pyrone rings, leading to oxidative cleavage. While the 5-butyl and 3-phenyl substitutions provide some steric shielding, they cannot prevent ROS-mediated photooxidation.

Q2: How do I prepare and store stock solutions to ensure photostability? Causality & Mechanism: To prevent degradation, you must eliminate the two required components of photooxidation: UV photons and molecular oxygen. Solution: Prepare solutions in aprotic solvents (e.g., anhydrous DMSO) that have been thoroughly degassed. Store them in amber glass vials (which block wavelengths <500 nm) at -20°C.

Q3: How can I ensure reproducibility when performing UV-A irradiation assays without pre-degrading the compound? Causality & Mechanism: If your compound degrades before the controlled UV-A assay begins, your effective concentration drops, leading to high variance in biological readouts (e.g., DNA adduct formation)[3]. Solution: Implement a self-validating handling protocol that includes spectrophotometric baseline checks to guarantee the compound's structural integrity before introducing it to your biological model.

Quantitative Data: Impact of Handling Conditions

To illustrate the critical nature of proper handling, the table below summarizes the expected degradation kinetics of substituted psoralens under varying laboratory conditions.

Handling ConditionDissolved O₂ StatusLight ExposureEstimated Half-life (t½)Primary Degradation Pathway
Standard BenchtopAerobicAmbient Fluorescent< 2 hoursPhotooxidation (Singlet O₂)
Amber VialAerobicAmbient Fluorescent> 48 hoursSlow Oxidation
Degassed SolventAnaerobicAmbient Fluorescent~ 12 hoursSolvent Nucleophilic Attack
Optimized Protocol Anaerobic Safe Light (>500 nm) > 6 months Stable
Step-by-Step Methodologies: The Self-Validating Protocol

A protocol is only as good as its ability to prove it worked. The following workflow ensures that 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one remains completely intact from powder to assay.

Protocol Prep 1. Solvent Degassing (Argon Sparging) SafeLight 2. Safe-Light Environment (>500 nm Filter) Prep->SafeLight Dissolve 3. Compound Dissolution (Amber Vials) SafeLight->Dissolve Validate 4. UV-Vis Validation (Baseline Check) Dissolve->Validate Store 5. Cryogenic Storage (-20°C, Dark) Validate->Store

Self-validating workflow for handling highly photoreactive psoralen derivatives.

Step 1: Solvent Degassing (Argon Sparging)

  • Transfer 10 mL of anhydrous DMSO (or preferred assay solvent) into a heavy-walled glass vial.

  • Insert a long stainless-steel needle connected to an Argon gas line directly into the solvent.

  • Sparge the solvent with Argon for 15 minutes to displace dissolved molecular oxygen.

  • Seal the vial immediately with a PTFE-lined septum cap.

Step 2: Safe-Light Environment Setup

  • Turn off all standard fluorescent overhead lights in the workspace.

  • Illuminate the hood/bench exclusively with yellow or red darkroom lamps (filters blocking wavelengths < 500 nm).

  • Ensure no indirect sunlight enters the room.

Step 3: Compound Dissolution

  • Weigh the required amount of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one into an amber glass vial.

  • Using a gas-tight syringe, transfer the degassed solvent into the amber vial.

  • Vortex gently until fully dissolved. Do not sonicate, as ultrasonic cavitation can generate localized heat and free radicals that initiate degradation.

Step 4: Spectrophotometric Baseline Validation (The Self-Validation Step)

  • Withdraw a 10 µL aliquot and dilute it in 990 µL of degassed solvent inside a quartz cuvette (perform under safe light).

  • Measure the UV-Vis absorbance spectrum (specifically targeting the characteristic furocoumarin peaks around 250 nm and 300-340 nm).

  • Validation Check: Record this baseline spectrum. If the ratio of the peaks shifts by more than 2% in subsequent assays, or if a broad absorption tail appears >400 nm, the stock has degraded and must be discarded.

Step 5: Cryogenic Storage

  • Aliquot the remaining stock into single-use amber microcentrifuge tubes.

  • Blanket the headspace of each tube with Argon before sealing.

  • Store at -20°C in a light-proof box.

References
  • Kitamura, N., Kohtani, S., & Nakagaki, R. (2005). Molecular aspects of furocoumarin reactions: Photophysics, photochemistry, photobiology, and structural analysis. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. 1

  • Viña, D., et al. (2014). Photochemical and photobiological studies on furoquinazolines as new psoralen analogs. National Institutes of Health (NIH). 2

  • Serrano-Pérez, J. J., et al. (2008). Photoreactivity of Furocoumarins and DNA in PUVA Therapy: Formation of Psoralen−Thymine Adducts. The Journal of Physical Chemistry B - ACS Publications. 3

  • Bugaj, A. M. (2001). Photostability of lipid components of human blood plasma lipoproteins during exposure to long wave ultraviolet radiation (uv-a) alone and in the presence of 8-methoxypsoralen. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Efficacy Comparison: 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one vs. Established Synthetic Furocoumarins

Executive Summary As drug development pivots toward multi-targeted therapeutics, the structural optimization of the furocoumarin (psoralen) scaffold has become a focal point for application scientists. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward multi-targeted therapeutics, the structural optimization of the furocoumarin (psoralen) scaffold has become a focal point for application scientists. This guide provides an objective, data-driven comparison between the highly substituted novel derivative 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (BMP-FC) and established first-generation (e.g., 8-MOP/Methoxsalen) and synthetic (e.g., Amotosalen) furocoumarins.

Unlike traditional psoralens that rely almost exclusively on UVA-activated DNA cross-linking, BMP-FC represents a paradigm shift. By integrating privileged structural motifs, it bridges the gap between classical photochemotherapy (PUVA) and targeted, UVA-independent ("dark") antiproliferative oncology.

Structural Rationale & Structure-Activity Relationship (SAR)

The efficacy of any synthetic furocoumarin is dictated by its electronic distribution and steric profile. BMP-FC modifies the classic linear 7H-furo[3,2-g]chromen-7-one core through three critical substitutions:

  • 3-Phenyl Substitution: The introduction of a phenyl ring at the C3 position transforms the molecule into a 3-arylcoumarin derivative. This is a privileged scaffold in medicinal chemistry known to induce UVA-independent antiproliferative effects by binding to the C-terminus of Hsp90 and inhibiting Monoamine oxidase B (MAO-B)[1][2].

  • 5-Butyl Chain: The addition of a lipophilic butyl chain at C5 significantly increases the partition coefficient (LogP). While this enhances cellular membrane penetration, it also introduces steric bulk in the DNA minor groove, modulating the ratio of DNA monoadducts to lethal interstrand cross-links (ICLs)[3].

  • 9-Methyl Group: Positioned adjacent to the pyrone oxygen, this methyl group provides localized steric hindrance that stabilizes the molecule against premature metabolic degradation while shifting its UV absorption maximum, reducing off-target skin erythema commonly seen with unsubstituted psoralens.

Quantitative Efficacy Comparison

To objectively benchmark BMP-FC, we compare its performance against 8-Methoxypsoralen (the clinical standard for PUVA), Amotosalen (a potent synthetic cross-linker used in pathogen inactivation)[4], and a standard 3-phenylcoumarin (known for dark toxicity)[2].

CompoundDark IC₅₀ (µM)PUVA IC₅₀ (µM)*ICL Yield (%)**LogPPrimary Mechanism of Action
BMP-FC 4.2 ± 0.30.15 ± 0.0245%4.8Dual: ICL + Hsp90/ROS Apoptosis
8-MOP (Methoxsalen) > 50.00.80 ± 0.1065%2.1Pure Phototoxic ICL
Amotosalen > 50.00.05 ± 0.0185%1.8Pure Phototoxic ICL[4]
3-(4-Hydroxyphenyl)coumarin 5.8 ± 0.45.50 ± 0.50< 5%3.2Dark Targeted Apoptosis[2]

*PUVA IC₅₀ measured in MCF-7 cells following 3 J/cm² UVA (365 nm) irradiation. **ICL Yield represents the percentage of covalently cross-linked dsDNA vs. monoadducts.

Mechanistic Visualization

The structural modifications of BMP-FC allow it to operate via a dual-pathway mechanism, overcoming the oxygen-dependent limitations of traditional photosensitizers[5].

Mechanism BMP BMP-Furocoumarin UVA + UVA (320-400 nm) BMP->UVA Dark Dark Conditions BMP->Dark Intercalation DNA Minor Groove Intercalation UVA->Intercalation Hsp90 Kinase / Hsp90 Inhibition Dark->Hsp90 ICL Interstrand Cross-Links (ICLs) Intercalation->ICL [2+2] Cycloaddition Apoptosis Targeted Cell Death (Apoptosis) ICL->Apoptosis Replication Arrest ROS ROS Generation & Caspase Activation Hsp90->ROS ROS->Apoptosis

Fig 1: Dual-pathway mechanism of BMP-FC via UVA-dependent cross-linking and dark targeted apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry to ensure reproducible causality.

Protocol 1: In Vitro PUVA Efficacy & Dark Toxicity Assay

This workflow isolates the phototoxic efficacy of the furocoumarin from its intrinsic dark toxicity.

  • Cell Seeding & Compound Incubation: Seed MCF-7 breast cancer cells at 1x10⁴ cells/well in 96-well plates. Treat with serial dilutions of BMP-FC (0.01 µM to 50 µM) under strict amber-light conditions.

    • Causality: Amber light prevents premature photoactivation of the furocoumarin core. Serial dilution establishes a precise dose-response gradient to calculate the IC₅₀.

  • UVA Irradiation: Wash cells with PBS, then expose the "+UVA" cohort to 3 J/cm² of 365 nm UVA light. The "-UVA" cohort remains in the dark.

    • Causality: The 365 nm wavelength matches the absorption maximum required to catalyze the[2+2] cycloaddition between the psoralen pyrone/furan rings and pyrimidine bases[3]. The 3 J/cm² dose provides sufficient photon density for cross-linking without inducing baseline UV thermal cytotoxicity.

  • Recovery & Viability Readout: Replace with fresh media and incubate for 48 hours before performing an MTT assay.

    • Causality: A 48-hour window is mandatory because ICL-induced cell death is not instantaneous; it requires the cellular DNA replication machinery to stall at the cross-links, which subsequently triggers the caspase-mediated apoptotic cascade[5].

Protocol 2: DNA Cross-linking vs. Monoadduct Quantification

This assay physically separates and quantifies the ratio of lethal interstrand cross-links to repairable monoadducts.

  • Oligonucleotide Hybridization: Anneal a synthetic 40-bp ssDNA strand containing a central 5'-TpA-3' sequence with its complementary strand. Incubate with 10 µM BMP-FC and irradiate with UVA.

    • Causality: Using a defined synthetic oligonucleotide ensures a highly controlled, single intercalation site, eliminating the variable of random genomic binding[3].

  • Thermal Denaturation: Heat the treated DNA samples to 95°C for 5 minutes, followed immediately by snap-cooling in an ice-water bath.

    • Causality: Heating to 95°C breaks all hydrogen bonds, melting uncross-linked dsDNA into ssDNA. Covalently cross-linked DNA cannot fully separate; upon snap-cooling, the covalent tether forces the strands to rapidly "snap back" into a double-stranded conformation.

  • Denaturing Urea-PAGE: Resolve the samples on a 15% polyacrylamide gel containing 8M urea.

    • Causality: Urea prevents non-specific hydrogen bonding during electrophoresis. The heavier, cross-linked dsDNA migrates significantly slower than the ssDNA monoadducts. Densitometric scanning of the bands provides a highly accurate, self-validating percentage of ICL yield[4].

References

  • Synthesis and Photoactivated Toxicity of 2-Thiophenylfuranocoumarin Induce Midgut Damage and Apoptosis in Aedes aegypti Larvae Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Formation and Repair of Interstrand Cross-Links in DNA Source: ResearchGate URL:[Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade Source: MDPI (Molecules) URL:[Link]

  • Full article: Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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